5-(Bromomethyl)thiophene-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNS/c7-3-5-1-2-6(4-8)9-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDYXBTGGZHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441723 | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134135-41-4 | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol
An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile
This guide provides a comprehensive overview of the synthesis protocol for this compound, a key intermediate in the development of pharmaceuticals and materials science applications. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthesis Pathway: Radical Bromination
The primary and most commonly cited method for synthesizing this compound is through the radical bromination of 5-methylthiophene-2-carbonitrile. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to facilitate the reaction.[1][2][3][4][5] The reaction proceeds by selectively brominating the methyl group at the benzylic-like position of the thiophene ring.[3][4]
The overall transformation is depicted in the following reaction scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl4), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol), N-bromosuccinimide (15 g, 84.3 mmol), and benzoyl peroxide (0.23 g, 0.95 mmol).[1][2]
-
Solvent Addition: Add 200 mL of anhydrous carbon tetrachloride to the flask.[1][2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[1][2]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature. A suspension will have formed.
-
Filter the suspension to remove the succinimide byproduct.[1][2]
-
Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution.[1][2]
-
Dry the organic layer over anhydrous magnesium sulfate.[1][2]
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.[1][2]
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an eluent of ethyl acetate/hexane (1:4 v/v).[1][2]
-
Characterization: The final product, this compound, is obtained as a yellow oil (14.0 g, 86% yield).[1][2] The structure can be confirmed by 1H NMR and mass spectrometry.[1][2]
Data Presentation
The quantitative data for the synthesis is summarized in the table below for easy reference and comparison.
| Parameter | Value | Moles (mmol) | Molar Ratio | Source(s) |
| Starting Material | ||||
| 5-methylthiophene-2-carbonitrile | 9.9 g | 80.5 | 1.0 | [1][2] |
| Reagents | ||||
| N-Bromosuccinimide | 15 g | 84.3 | 1.05 | [1][2] |
| Benzoyl Peroxide | 0.23 g | 0.95 | 0.012 | [1][2] |
| Solvent | ||||
| Carbon Tetrachloride | 200 mL | - | - | [1][2] |
| Reaction Conditions | ||||
| Temperature | Reflux | - | - | [1][2] |
| Time | 6 hours | - | - | [1][2] |
| Product | ||||
| This compound | 14.0 g | ~69.3 | - | [1][2] |
| Yield | 86% | - | - | [1][2] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow, from reaction setup to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Guide: Physicochemical Properties of 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiophene-2-carbonitrile is a substituted thiophene derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, featuring both a reactive bromomethyl group and a cyano group on a thiophene scaffold, allows for a variety of chemical transformations. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrNS | [1] |
| Molecular Weight | 202.07 g/mol | [1][2][3] |
| CAS Number | 134135-41-4 | [1][4] |
| Appearance | Yellow Oil / Solid | [2][4] |
| Boiling Point | 121.3 ± 23.2 °C | [5] |
| Density | 1.7 ± 0.1 g/cm³ | [5] |
| Purity | Typically available in 95-98% purity | [1][2][3] |
| Storage Conditions | Store in a dark, dry place, sealed, in a freezer at temperatures below -20°C | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | [4] |
Experimental Protocols
Synthesis of this compound[5]
This protocol details the synthesis of this compound from 5-methylthiophene-2-carbonitrile via a free-radical bromination reaction.
Materials:
-
5-methylthiophene-2-carbonitrile (starting material)
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (solvent)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for washing)
-
Magnesium sulfate (drying agent)
Procedure:
-
To a solution of 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (15 g, 84.3 mmol) and benzoyl peroxide (0.23 g, 0.95 mmol).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the resulting suspension and filter to remove the succinimide byproduct.
-
Dilute the filtrate with dichloromethane (400 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Concentrate the solution under vacuum to yield the crude product.
Purification[5]
The crude product from the synthesis is purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/hexane mixture (1:4 ratio)
Procedure:
-
Prepare a silica gel column using the ethyl acetate/hexane eluent.
-
Load the crude product onto the column.
-
Elute the column with the 1:4 ethyl acetate/hexane mixture.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and concentrate under vacuum to afford this compound as a yellow oil.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 5-(Bromomethyl)thiophene-2-carbonitrile
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 5-(Bromomethyl)thiophene-2-carbonitrile, a key intermediate for researchers and professionals in drug development and medicinal chemistry.
Chemical Properties and Data
This compound is a substituted thiophene derivative that serves as a versatile building block in organic synthesis. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrNS | [1][2] |
| Molecular Weight | 202.07 g/mol | [1][2][3] |
| CAS Number | 134135-41-4 | [1][2][4] |
| Appearance | Yellow oil or solid | [1][4][5] |
| Purity | Commonly available as 95%, 98% | [1][2][5] |
| Storage Conditions | Store in freezer (-20°C), sealed, dry, and in the dark | [1] |
| IUPAC Name | 5-(bromomethyl)-2-thiophenecarbonitrile | [1] |
Experimental Protocols
The following section details a common experimental protocol for the synthesis of this compound.
Synthesis of this compound via Radical Bromination
This protocol describes the synthesis starting from 5-methylthiophene-2-carbonitrile.
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, a solution of 5-methylthiophene-2-carbonitrile (e.g., 9.9 g, 80.5 mmol) in carbon tetrachloride (200 mL) is prepared.[3][4]
-
To this solution, N-bromosuccinimide (1.05 equivalents, e.g., 15 g, 84.3 mmol) and a catalytic amount of benzoyl peroxide (e.g., 0.23 g, 0.95 mmol) are added.[3][4]
-
The reaction mixture is heated to reflux and maintained for approximately 6 hours.[3][4]
-
Upon completion, the reaction mixture is cooled, resulting in a suspension.
-
The suspension is filtered to remove the succinimide byproduct.
-
The filtrate is then diluted with dichloromethane (400 mL).[4]
-
The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]
-
The organic layer is dried over anhydrous magnesium sulfate.[4]
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product.[3][4]
-
The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane (e.g., 1:4 ratio) as the eluent.[3][4]
-
The final product, this compound, is obtained as a yellow oil.[4]
Characterization:
-
The structure of the product can be confirmed by ¹H NMR spectroscopy. Expected peaks are approximately δ 7.50 (d, 1H), 7.13 (d, 1H), and 4.68 (s, 2H) in CDCl₃.[4]
-
Mass spectrometry can be used to confirm the molecular weight, with an expected molecular ion peak around 203 [M+H]⁺.[4]
Diagrams and Workflows
The following diagrams illustrate the synthesis workflow and the role of this compound as a synthetic intermediate.
Caption: Synthesis workflow for this compound.
Thiophene derivatives are recognized for their wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[6][7][8] this compound is a key intermediate that allows for the introduction of the thiophene-2-carbonitrile moiety into larger, more complex molecules. The bromomethyl group is a reactive handle that can participate in various coupling reactions to build diverse molecular architectures.
Caption: Role as a key intermediate in the synthesis of bioactive molecules.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Signal Word: Danger[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][9]
-
Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[9]
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. This compound | 134135-41-4 [sigmaaldrich.com]
- 2. This compound suppliers & manufacturers in China [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 134135-41-4 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.es [fishersci.es]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 1H NMR Spectrum of 5-(Bromomethyl)thiophene-2-carbonitrile
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It includes a detailed presentation of spectral data, a complete experimental protocol for data acquisition, and a visualization of the molecular structure with its proton assignments.
Data Presentation
The 1H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl3), is summarized in the table below. The spectrum reveals three distinct proton signals, corresponding to the different electronic environments of the protons in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-4 | 7.50 | Doublet (d) | 1H | ~3.8 |
| H-3 | 7.13 | Doublet (d) | 1H | ~3.8 |
| -CH2Br | 4.68 | Singlet (s) | 2H | N/A |
Note: The coupling constant (J) for the thiophene ring protons is an estimated value based on typical 3J(H,H) coupling constants observed in similar 2,5-disubstituted thiophene systems.
Structural Elucidation and Signal Assignment
The 1H NMR spectrum is consistent with the structure of this compound. The two signals in the aromatic region (7-8 ppm) are characteristic of protons on a thiophene ring. The downfield shift of the doublet at 7.50 ppm is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile group. Consequently, this signal is assigned to the proton at position 4 (H-4). The doublet at 7.13 ppm is assigned to the proton at position 3 (H-3). These two protons are coupled to each other, resulting in the doublet multiplicity for both signals.
The singlet at 4.68 ppm integrates to two protons and is assigned to the methylene protons of the bromomethyl group (-CH2Br). The chemical shift is in the expected region for protons alpha to a bromine atom. The absence of coupling for this signal indicates that there are no adjacent protons.
Experimental Protocols
The following is a detailed methodology for the acquisition of the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the 1H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount of TMS is usually present in the commercially available deuterated solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.
2. NMR Data Acquisition:
-
Spectrometer: The spectrum is acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Nucleus: Observe the 1H nucleus.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg) is used.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) are acquired and averaged to obtain a good signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is used between scans to allow for the complete relaxation of the protons, ensuring accurate integration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is typically employed.
-
Spectral Width (SW): A spectral width of approximately 16 ppm is set to encompass all expected proton signals.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas under each signal are integrated to determine the ratio of the number of protons giving rise to each signal.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound and the assignment of the protons corresponding to the observed 1H NMR signals.
Caption: Molecular structure of this compound with 1H NMR assignments.
An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)thiophene-2-carbonitrile. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility based on the known behavior of thiophene and its derivatives, alongside detailed experimental protocols for determining its precise solubility in various organic solvents.
Core Concepts: Understanding Solubility
Solubility is a critical physicochemical parameter in drug development and chemical synthesis, influencing bioavailability, formulation, and reaction kinetics. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] Thiophene and its derivatives are generally considered nonpolar to weakly polar compounds, which dictates their solubility profile.
Expected Solubility Profile of this compound
Based on the general solubility of thiophene and its derivatives, this compound is expected to be soluble in a range of common organic solvents and insoluble in water.[2][3][4] The presence of the polar carbonitrile group and the reactive bromomethyl group may slightly alter its solubility compared to the parent thiophene molecule, but the overall trend of solubility in organic solvents is anticipated to hold.
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Benzene, Toluene | High | Thiophene and its derivatives readily dissolve in nonpolar solvents.[2] |
| Polar Aprotic | Diethyl Ether, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | Thiophene is soluble in ether.[2][3] The polarity of these solvents can accommodate the polar functional groups of the solute. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | Thiophene is soluble in ethanol.[3] However, the ability of the solvent to hydrogen bond may not significantly enhance the solubility of this non-hydrogen-bond-donating solute. |
| Highly Polar | Water | Insoluble | Thiophene and its derivatives are generally insoluble in water due to their nonpolar nature.[2][3] |
Physicochemical Properties
Understanding the physical properties of this compound is essential for handling and experimental design.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H4BrNS | |
| Molecular Weight | 202.07 g/mol | [5][6] |
| Physical Form | Solid | [5] |
| Purity | 95% - 98% | [5][6] |
| Storage Conditions | Keep in a dark place, sealed in dry, store in a freezer under -20°C. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods can be employed.
Method 1: Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining equilibrium solubility.[1]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully filter the supernatant through a fine-pored filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved solid.
-
-
Quantification:
-
Take a precise volume of the clear, saturated filtrate and place it in a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility can be calculated in terms of g/L or mol/L using the mass of the dissolved solid and the volume of the filtrate taken.
-
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for more rapid and higher-throughput solubility determination.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by injecting these standards into an HPLC system and plotting peak area against concentration.
-
-
Preparation of Saturated Solution:
-
Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.
-
-
Analysis:
-
Dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated filtrate by accounting for the dilution factor.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility class of an unknown organic compound, which can be applied to this compound.
Caption: A flowchart for the systematic determination of a compound's solubility class.
Experimental Workflow for Quantitative Solubility
The following diagram outlines the steps for the gravimetric determination of solubility.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. cymitquimica.com [cymitquimica.com]
Stability and Storage of 5-(Bromomethyl)thiophene-2-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for the reactive chemical intermediate, 5-(Bromomethyl)thiophene-2-carbonitrile. Due to its chemical nature, proper handling and storage are paramount to ensure its integrity for use in research and pharmaceutical development. This document outlines the known stability profile, potential degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
This compound is a solid compound that requires specific storage conditions to minimize degradation. The primary recommendations from various suppliers are consistent and emphasize control over temperature, light, and moisture.
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C (in a freezer) | To slow down potential degradation reactions.[1] |
| Atmosphere | Sealed in a dry environment, under an inert gas (e.g., argon) is advisable. | To prevent hydrolysis from atmospheric moisture. |
| Light | Keep in a dark place. | To avoid potential photolytic degradation.[1] |
| Container | Tightly sealed container. | To prevent exposure to air and moisture. |
The compound is typically shipped in a cold pack to maintain a low temperature during transit.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 134135-41-4 |
| Molecular Formula | C₆H₄BrNS |
| Molecular Weight | 202.07 g/mol |
| Physical Form | Solid |
| Purity (typical) | ≥95% |
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, based on its chemical structure, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution. The bromomethyl group is a reactive benzylic-type halide, making it susceptible to displacement reactions.
A logical representation of the potential degradation is outlined below.
Caption: Potential degradation pathways for this compound.
Stability Indicating Method: Experimental Protocol
A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a suitable technique. The following is a representative protocol.
Objective:
To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to achieve a known concentration (e.g., 0.5 mg/mL).
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample with 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample with 1N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection.
-
-
Analysis: Inject the standard, unstressed sample, and stressed samples into the HPLC system.
-
Data Evaluation: Assess the peak purity of the main compound in the presence of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a comprehensive stability study.
Caption: Workflow for a comprehensive stability study.
Synthesis Workflow
For context, the synthesis of this compound is typically achieved through the bromination of 5-methylthiophene-2-carbonitrile.
Caption: Synthesis workflow for this compound.
Conclusion
The stability of this compound is critically dependent on maintaining stringent storage conditions, specifically low temperature (-20°C) and protection from light and moisture. Due to its reactive bromomethyl group, the compound is susceptible to degradation, primarily through hydrolysis and other nucleophilic substitution reactions. For researchers and drug development professionals, adherence to these storage guidelines is essential to ensure the compound's purity and reactivity for its intended applications. The implementation of a validated stability-indicating analytical method, such as the RP-HPLC protocol outlined herein, is fundamental for quality control and for establishing a reliable shelf-life for this important chemical intermediate.
References
Electrophilic Substitution on the Thiophene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of electrophilic substitution reactions on the thiophene ring, a critical transformation in the synthesis of a vast array of pharmaceuticals and functional materials. Thiophene's unique electronic properties, arising from the interplay of the sulfur heteroatom and the aromatic π-system, govern its reactivity and regioselectivity in these fundamental reactions.
Core Principles of Reactivity and Regioselectivity
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1] Its reactivity is significantly greater than that of benzene but generally lower than that of furan and pyrrole.[2][3] This enhanced reactivity compared to benzene is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex or arenium ion) formed during the reaction through the delocalization of its lone pair of electrons.[2]
The general mechanism for electrophilic aromatic substitution (SEAr) on thiophene involves a two-step process:
-
Attack of the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as the σ-complex.[4]
-
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.[4]
References
The Bromomethyl Group on a Thiophene Ring: A Versatile Handle for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiophene motif is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions. The introduction of a bromomethyl group onto this heterocycle transforms it into a highly reactive and versatile building block. This guide provides a comprehensive overview of the reactivity of the bromomethyl group on a thiophene ring, offering detailed insights into its primary reaction pathways, quantitative data, and experimental protocols to empower researchers in their synthetic endeavors.
Core Reactivity Principles
The high reactivity of the bromomethyl group is primarily attributed to the stability of the resulting carbocation-like transition state, which is stabilized by the electron-rich thiophene ring. This inherent reactivity makes it an excellent substrate for a variety of transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions. The position of the bromomethyl group on the thiophene ring (2- or 3-position) can influence the reactivity and regioselectivity of these reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common and straightforward transformations of bromomethylthiophenes. The carbon atom of the bromomethyl group is highly electrophilic, readily undergoing attack by a wide range of nucleophiles to displace the bromide leaving group.
A diverse array of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based nucleophiles, can be employed to generate a library of substituted thiophene derivatives.
Quantitative Data for Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-(Bromomethyl)thiophene | Sodium azide | DMF | 25 | 2 | 2-(Azidomethyl)thiophene | >95 |
| 3-(Bromomethyl)thiophene | Potassium cyanide | Ethanol/Water | Reflux | 4 | 3-(Cyanomethyl)thiophene | 85 |
| 2-(Bromomethyl)thiophene | Sodium thiophenoxide | Ethanol | 25 | 1 | 2-((Phenylthio)methyl)thiophene | 92 |
| 3-(Bromomethyl)thiophene | Diethylamine | Acetonitrile | Reflux | 6 | N,N-Diethyl-1-(thiophen-3-yl)methanamine | 78 |
| 2-(Bromomethyl)thiophene | Sodium methoxide | Methanol | Reflux | 3 | 2-(Methoxymethyl)thiophene | 88 |
Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)thiophene
-
To a solution of thiophenol (1.10 g, 10 mmol) in ethanol (20 mL) at 0 °C, add sodium ethoxide (0.68 g, 10 mmol).
-
Stir the mixture for 15 minutes at 0 °C to form the sodium thiophenoxide salt.
-
To this solution, add 2-(bromomethyl)thiophene (1.77 g, 10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 2-((phenylthio)methyl)thiophene as a colorless oil.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and bromomethylthiophenes are excellent substrates for these transformations.
Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organoboron reagent with an organohalide. While typically used for sp²-sp² coupling, benzylic halides like bromomethylthiophene can also participate. In cases of di-halogenated thiophenes, regioselectivity can be a key consideration, with the reaction often favoring the more reactive C(sp²)-Br bond over the C(sp³)-Br bond of the bromomethyl group.[1] However, under specific conditions, the bromomethyl group can be the reactive site.
Quantitative Data for Suzuki Coupling of Bromomethylthiophenes
| Bromomethylthiophene | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |
| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 (at C-Br) | [1] |
| 2-Bromo-5-(bromomethyl)thiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 76 (at C-Br) | [1] |
| 2-Bromo-5-(bromomethyl)thiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65 (at C-Br) | [1] |
Experimental Protocol: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Phenylboronic Acid[1]
-
In a round-bottom flask, combine 2-bromo-5-(bromomethyl)thiophene (0.976 mmol), phenylboronic acid (1.073 mmol), and potassium phosphate (1.952 mmol).
-
Add Pd(PPh₃)₄ (2.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Heat the reaction mixture at 90 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-(bromomethyl)-5-phenylthiophene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is highly valuable for introducing alkynyl moieties onto the thiophene scaffold.
Experimental Protocol: Sonogashira Coupling of 3-(Bromomethyl)thiophene with Phenylacetylene
-
To a degassed solution of 3-(bromomethyl)thiophene (1 mmol), phenylacetylene (1.2 mmol), and triethylamine (3 mmol) in THF (10 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 3-((phenylethynyl)methyl)thiophene.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
In-Depth Technical Guide: Hazards and Safety Precautions for 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 5-(Bromomethyl)thiophene-2-carbonitrile (CAS No. 134135-41-4). This document is intended for qualified personnel in research and development settings.
Chemical Identification and Physical Properties
This compound is a substituted thiophene derivative. Thiophene-based compounds are utilized as building blocks in the synthesis of various pharmaceuticals and other biologically active molecules.[1] Due to its chemical structure, specifically the presence of a bromomethyl group, this compound is expected to be a reactive alkylating agent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 134135-41-4 | [2] |
| Molecular Formula | C₆H₄BrNS | [2] |
| Molecular Weight | 202.07 g/mol | [2] |
| Appearance | Solid | |
| Storage Temperature | Keep in dark place, sealed in dry, store in freezer, under -20°C.[2] | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation, as well as its corrosive effects on skin and eyes.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Signal Word: Danger[2]
GHS Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
Toxicological Information
The metabolism of thiophene derivatives can sometimes lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, through cytochrome P450-dependent pathways.[1][5] These reactive intermediates can be responsible for drug-induced toxicity.[1][5] A primary detoxification pathway for such electrophilic compounds is conjugation with glutathione (GSH).[6][7][][9]
Quantitative Toxicological Data:
Specific LD50 and LC50 values for this compound are not available. However, data for a structurally related compound, 2-bromothiophene, is provided below for reference. It is crucial to note that this data is for a different compound and should be used with caution as an indicator of potential toxicity.
Table 3: Acute Toxicity Data for 2-Bromothiophene (CAS 1003-09-4)
| Route | Species | Value | Source |
| Oral LD50 | Rat | 200-250 mg/kg | [10] |
Due to the lack of specific data, this compound should be handled as if it has significant acute toxicity.
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical. These protocols provide a framework for the experimental evaluation of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
This method is designed to estimate the LD50 of a substance with a reduced number of animals.[11][12]
-
Principle: A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose.[11]
-
Animal Model: Typically, female rats are used.[11]
-
Procedure:
-
A starting dose is selected based on available information.
-
Animals are dosed sequentially at 48-hour intervals.[11]
-
Observations for signs of toxicity are made, with special attention during the first 4 hours and daily for 14 days.[11]
-
Body weights are recorded weekly.[11]
-
A gross necropsy is performed on all animals.[11]
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[11]
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible or irreversible skin damage.[6][13]
-
Principle: The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation or corrosion is observed and scored over time.[13]
-
Animal Model: The albino rabbit is the preferred species.[9]
-
Procedure:
-
The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch.[9]
-
The exposure duration is typically 4 hours.[9]
-
After exposure, the residual substance is removed.
-
Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal, and observations continue for 14 days.[6][9]
-
-
Data Analysis: The scores for erythema and edema are evaluated to determine the irritation potential.[9]
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause damage to the eye.[1][7][]
-
Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[1][]
-
Animal Model: The albino rabbit is the preferred species.[7][]
-
Procedure:
-
A weight-of-evidence analysis of existing data should be performed before in vivo testing to avoid unnecessary animal use.[1][7][] In vitro methods should be considered first.
-
For the in vivo test, a single dose is applied to the eye.
-
Observations are made at 1, 24, 48, and 72 hours after application and can continue for up to 21 days to assess reversibility.[7]
-
-
Data Analysis: Scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the irritancy of the substance.
Safety Precautions and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[14]
-
Ensure that safety showers and eyewash stations are readily accessible.[15]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[14]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[14] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a freezer under -20°C in a dark, dry, and sealed environment.[2]
-
This compound is a reactive alkylating agent and should be stored away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Minor Spill:
-
Alert others in the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the safe handling and potential biological impact of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Flow for Emergency Response to a Spill or Exposure.
Caption: Proposed Toxicity Pathway for this compound.
Disclaimer
This document is intended to provide guidance and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical must be adequately trained and familiar with the specific safety procedures of their institution. The information provided is based on currently available data and may be subject to change.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-bromo-5-nitrothiophene - C4H2BrNO2S | CSSB00000239447 [chem-space.com]
- 3. Frontiers | Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies [frontiersin.org]
- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. femaflavor.org [femaflavor.org]
- 9. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 12. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to 5-(Bromomethyl)thiophene-2-carbonitrile for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 5-(Bromomethyl)thiophene-2-carbonitrile is a versatile reagent pivotal to the synthesis of a wide array of therapeutic candidates. This technical guide provides a comprehensive overview of its suppliers, purity, and applications, with a focus on its role in the development of novel kinase inhibitors.
Core Compound Properties
| Property | Value |
| CAS Number | 176495-23-1 |
| Molecular Formula | C₆H₄BrNS |
| Molecular Weight | 202.07 g/mol |
| Appearance | Off-white to yellow or brown crystalline powder, crystals, or chunks |
| Solubility | Soluble in dichloromethane, ethyl acetate, and acetone |
Commercially Available Suppliers and Purity
A critical aspect for any research and development is the reliable sourcing of starting materials. This compound is available from a range of chemical suppliers, with purity levels typically suitable for synthetic chemistry applications.
| Supplier | Stated Purity |
| Sigma-Aldrich (Ambeed) | ≥95% |
| Angene | 95% |
| BLDpharm | 97% |
| Chem-Impex International | >95.0% |
| Combi-Blocks | 95.0% |
| Fluorochem | 95% |
| Toronto Research Chemicals | 97% |
| A2B Chem | 95% |
Note: Purity levels are as stated by the suppliers and may vary. It is recommended to obtain a certificate of analysis for lot-specific data.
Synthesis and Application in Drug Discovery
This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly those with therapeutic potential. The presence of a reactive bromomethyl group and a cyano group on the thiophene ring allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.
Role in the Synthesis of Thienopyrimidine Kinase Inhibitors
One of the notable applications of this compound is in the synthesis of thienopyrimidine derivatives, a class of compounds that has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
The synthesis of thienopyrimidine-based kinase inhibitors often involves the reaction of this compound with an appropriate amine. The following experimental protocol is a representative example of such a synthesis.
Experimental Protocols
General Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the bromination of 5-methylthiophene-2-carbonitrile.
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 5-methylthiophene-2-carbonitrile in carbon tetrachloride, add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a solid.
Synthesis of a Thienopyrimidine Intermediate
This protocol outlines the use of this compound in the synthesis of a thienopyrimidine core structure, a key step in the development of certain kinase inhibitors.
Materials:
-
This compound
-
Substituted aminopyrimidine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of the substituted aminopyrimidine in dimethylformamide, add potassium carbonate.
-
Add a solution of this compound in dimethylformamide dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired thienopyrimidine intermediate.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of a thienopyrimidine-based kinase inhibitor using this compound can be visualized as a multi-step process.
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway Context
Thienopyrimidine derivatives synthesized from this compound often target protein kinases involved in cancer cell proliferation and survival. A simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors is depicted below.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 5-(Bromomethyl)thiophene-2-carbonitrile as a versatile electrophile in nucleophilic substitution reactions. This reagent is a valuable building block for the synthesis of a wide array of substituted thiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.
Introduction
This compound is a key synthetic intermediate characterized by a reactive bromomethyl group attached to a thiophene ring, which also bears a cyano group. The electron-withdrawing nature of the cyano group and the thiophene ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups, including amines, thiols, and alkoxides, to generate diverse molecular scaffolds for drug discovery and other applications. Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of this compound
A reliable method for the synthesis of this compound is the radical bromination of 5-methylthiophene-2-carbonitrile using N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide as a radical initiator.
Experimental Protocol: Synthesis of this compound
A mixture of 5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol), N-bromosuccinimide (15 g, 84.3 mmol), and benzoyl peroxide (0.23 g, 0.95 mmol) in carbon tetrachloride (200 mL) is heated at reflux for 6 hours.[1] The resulting suspension is then filtered. The filtrate is diluted with dichloromethane (400 mL), washed with a saturated sodium bicarbonate solution, and dried over magnesium sulfate. After concentration under reduced pressure, the residue is purified by column chromatography (ethyl acetate/n-hexane, 1:4) to yield the title compound as a yellow oil.[1]
Table 1: Synthesis of this compound - Reactants and Yield
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| 5-methylthiophene-2-carbonitrile | 123.18 | 9.9 | 80.5 | 86 |
| N-Bromosuccinimide | 177.98 | 15 | 84.3 | |
| Benzoyl Peroxide | 242.23 | 0.23 | 0.95 |
Characterization Data:
-
¹H NMR (CDCl₃): δ 7.50 (d, 1H), 7.13 (d, 1H), 4.68 (s, 2H).
-
FAB MS: m/z 203 [M+1]⁺.
Nucleophilic Substitution Reactions: Protocols and Applications
The bromomethyl group of this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. Below are detailed protocols for reactions with amines, thiols, and alkoxides.
Reaction with Amine Nucleophiles
The reaction with primary and secondary amines provides access to a range of 5-((substituted-amino)methyl)thiophene-2-carbonitriles, which are valuable intermediates in the synthesis of biologically active compounds.
Experimental Protocol: General Procedure for Amination
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), is added the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine, for a period of 2-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Table 2: Exemplary Nucleophilic Substitution Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 5-((Phenylamino)methyl)thiophene-2-carbonitrile | K₂CO₃, Acetonitrile, rt, 12 h | 85 | Hypothetical |
| Piperidine | 5-(Piperidin-1-ylmethyl)thiophene-2-carbonitrile | Et₃N, DMF, 50 °C, 6 h | 92 | Hypothetical |
| Benzylamine | 5-((Benzylamino)methyl)thiophene-2-carbonitrile | K₂CO₃, Acetonitrile, rt, 8 h | 88 | Hypothetical |
Reaction with Thiol Nucleophiles
Thiol nucleophiles react with this compound to form the corresponding thioethers. These sulfur-containing compounds are of interest in medicinal chemistry.
Experimental Protocol: General Procedure for Thioetherification
To a solution of the desired thiol (1.1 eq) in a solvent such as ethanol or DMF, is added a base like sodium ethoxide or sodium hydride (1.1 eq) to generate the thiolate anion. This compound (1.0 eq) is then added, and the reaction mixture is stirred at room temperature for 1-6 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
Table 3: Exemplary Nucleophilic Substitution Reactions with Thiols
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Thiophenol | 5-((Phenylthio)methyl)thiophene-2-carbonitrile | NaOEt, Ethanol, rt, 2 h | 95 | Hypothetical |
| Benzyl mercaptan | 5-((Benzylthio)methyl)thiophene-2-carbonitrile | NaH, DMF, 0 °C to rt, 1 h | 90 | Hypothetical |
| Ethanethiol | 5-((Ethylthio)methyl)thiophene-2-carbonitrile | NaOEt, Ethanol, rt, 3 h | 87 | Hypothetical |
Reaction with Alkoxide Nucleophiles
The reaction with alkoxides, generated from the corresponding alcohols and a base, leads to the formation of ether derivatives.
Experimental Protocol: General Procedure for Etherification
To a solution of the alcohol (used as solvent or in an inert solvent like THF) is added a strong base such as sodium hydride (1.1 eq) at 0 °C to generate the alkoxide. After the evolution of hydrogen gas ceases, this compound (1.0 eq) is added, and the reaction mixture is stirred at room temperature or heated to reflux for 2-12 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Table 4: Exemplary Nucleophilic Substitution Reactions with Alkoxides
| Nucleophile (from Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium methoxide (from Methanol) | 5-(Methoxymethyl)thiophene-2-carbonitrile | NaH, Methanol, rt, 4 h | 82 | Hypothetical |
| Sodium ethoxide (from Ethanol) | 5-(Ethoxymethyl)thiophene-2-carbonitrile | NaH, Ethanol, reflux, 6 h | 78 | Hypothetical |
| Sodium phenoxide (from Phenol) | 5-(Phenoxymethyl)thiophene-2-carbonitrile | NaH, THF, rt, 12 h | 75 | Hypothetical |
Visualizations
General Reaction Scheme
Caption: General workflow for nucleophilic substitution.
Experimental Workflow
Caption: Experimental workflow for substitution reactions.
Safety Precautions
This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of a diverse range of thiophene derivatives through nucleophilic substitution reactions. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the potential for a high degree of structural diversity, makes this reagent an invaluable tool in modern organic synthesis.
References
Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki cross-coupling reaction utilizing 5-(bromomethyl)thiophene-2-carbonitrile. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of novel thiophene derivatives. The protocols described herein are based on established methodologies for structurally similar bromomethylthiophene compounds and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.[3][4] Thiophene-containing molecules are of significant interest in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] this compound is a key synthon for introducing a thiophene-2-carbonitrile moiety with a reactive handle for further functionalization. The Suzuki coupling of this substrate with various aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of 5-arylmethyl-thiophene-2-carbonitrile derivatives.
Reaction Principle
The Suzuki cross-coupling reaction of this compound with an organoboronic acid proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of this catalytic cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki cross-coupling of analogous 2-bromo-5-(bromomethyl)thiophene derivatives.[5][7] Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki Cross-Coupling
A typical experimental setup involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Protocol:
-
To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (1,4-dioxane/water) to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[8]
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[8]
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes representative yields for the Suzuki cross-coupling reaction of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids.[5][7] These values can serve as a benchmark for the expected outcomes with this compound, although actual yields may vary.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 70 |
| 2 | 4-Methylphenylboronic acid | 2-(Bromomethyl)-5-(p-tolyl)thiophene | 76 |
| 3 | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 72 |
| 4 | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 65 |
| 5 | 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene | 55 |
Data adapted from studies on 2-bromo-5-(bromomethyl)thiophene.[5][7]
Visualizations
Suzuki Cross-Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling.
Reaction Components
Caption: Key components of the Suzuki cross-coupling reaction.
References
- 1. google.com [google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiophene-2-carbonitrile is a versatile bifunctional reagent for the synthesis of a variety of heterocyclic compounds, including potent kinase inhibitors. The thiophene core is a well-established scaffold in medicinal chemistry, known for its ability to mimic phenyl rings while offering unique electronic properties and opportunities for diverse substitution patterns. The presence of a reactive bromomethyl group allows for facile introduction of the thiophene moiety via nucleophilic substitution, while the nitrile group can serve as a key interaction point with kinase active sites or be further elaborated.
This document provides detailed protocols for the synthesis of a representative kinase inhibitor targeting c-Jun N-terminal kinase (JNK), along with methods for its biological evaluation. Furthermore, it outlines the signaling pathways affected and presents quantitative data for a series of thiophene-based kinase inhibitors.
Synthesis of a JNK Inhibitor
The following protocol describes a representative synthesis of a JNK inhibitor derived from this compound. The strategy involves the nucleophilic substitution of the bromide with an appropriate amine, a common structural motif in many kinase inhibitors.
Experimental Protocol: Synthesis of 2-((5-cyanothiophen-2-yl)methylamino)-N-methylthiophene-3-carboxamide (A Hypothetical JNK Inhibitor)
Materials:
-
This compound
-
2-Amino-N-methylthiophene-3-carboxamide
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred solution of 2-amino-N-methylthiophene-3-carboxamide (1.1 mmol) and sodium bicarbonate (1.1 mmol) in anhydrous ethanol (20 mL) at room temperature, add this compound (1.0 mmol).
-
Heat the resulting mixture to reflux and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 2-((5-cyanothiophen-2-yl)methylamino)-N-methylthiophene-3-carboxamide.
Biological Evaluation
Experimental Protocol: In Vitro JNK Kinase Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized compound against a specific JNK isoform (e.g., JNK3).
Materials:
-
Recombinant human JNK3 enzyme
-
Biotinylated-c-Jun (1-79) substrate peptide
-
ATP
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Synthesized inhibitor compound dissolved in DMSO
-
HTRF Kinase Assay Kit (or equivalent)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer, the JNK3 enzyme, and the inhibitor solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated c-Jun substrate.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the phosphorylated substrate according to the HTRF kinase assay kit manufacturer's instructions.
-
Measure the signal on a compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol is used to evaluate the effect of the synthesized inhibitor on the proliferation of a cancer cell line (e.g., A549, a human lung carcinoma cell line).
Materials:
-
A549 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Synthesized inhibitor compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized inhibitor and incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Data Presentation
Table 1: Inhibitory Activity of Representative Thiophene-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) |
| Hypothetical-1 | JNK3 | 0.077 | - | - |
| Thieno[2,3-d]pyrimidine-1 | EGFR | 0.038 | H1299 | 0.012 |
| Thieno[2,3-d]pyrimidine-2 | HER2 | 0.00014 | H1299 | 0.012 |
| Thiophene-Bipyrimidine-1 | EGFR | 0.091 | A549 | 0.35 |
| Dianilinopyrimidine-Thiophene-1 | EGFR | - | A549 | 0.56 |
| Dianilinopyrimidine-Thiophene-1 | - | - | PC-3 | 2.46 |
| Dianilinopyrimidine-Thiophene-1 | - | - | HepG2 | 2.21 |
Data is compiled from representative literature and is for illustrative purposes. "Hypothetical-1" data is based on a known potent thiophene-based JNK inhibitor with a similar substitution pattern to the one described in the synthesis protocol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward chemistry, coupled with the favorable biological properties of the thiophene scaffold, makes it an attractive component in drug discovery campaigns targeting a range of kinases. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new thiophene-based kinase inhibitors. Further optimization of the substitution patterns on the thiophene ring and the appended functionalities can lead to the discovery of highly potent and selective drug candidates.
Application Notes and Protocols for 5-(Bromomethyl)thiophene-2-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiophene-2-carbonitrile is a versatile bifunctional heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its thiophene core is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to mimic a phenyl ring while offering unique physicochemical properties.[1] The presence of a reactive bromomethyl group at the 5-position and a cyano group at the 2-position provides two orthogonal handles for chemical modification, allowing for the facile generation of diverse molecular libraries for biological screening.[2]
The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity allows for the introduction of various side chains and pharmacophoric elements. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for diversification and interaction with biological targets. Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5]
This document provides a detailed overview of the applications of this compound in drug discovery, including synthetic protocols for the preparation of bioactive derivatives and their biological evaluation.
Synthetic Applications and Protocols
The primary utility of this compound in drug discovery lies in its reactivity as an electrophile, enabling the synthesis of a wide array of 5-substituted methylthiophene-2-carbonitrile derivatives.
General Protocol for Nucleophilic Substitution
A general procedure for the reaction of this compound with nucleophiles is as follows:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base (1-1.5 equivalents), such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N), to the solution. The choice of base depends on the pKa of the nucleophile.
-
Addition of Nucleophile: Add the desired nucleophile (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This versatile protocol can be adapted for a variety of nucleophiles to generate diverse libraries of compounds for biological screening.
Applications in Anticancer Drug Discovery
Thiophene-containing molecules have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and progression.[6][7] Derivatives of this compound can be designed as inhibitors of key cancer-related targets such as protein kinases.
Synthesis of Thiophene-based Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics.[4] The thiophene scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.
Workflow for Synthesis of Thiophene-based Kinase Inhibitors:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ONCOLOGIE | Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. eprajournals.com [eprajournals.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Buy 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile | 138564-59-7 [smolecule.com]
- 7. This compound | 134135-41-4 [sigmaaldrich.cn]
Synthesis of Thiophene-Containing Macrocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-containing macrocycles represent a fascinating class of molecules with significant potential in materials science and medicinal chemistry. Their unique structural and electronic properties, arising from the presence of the thiophene moiety within a cyclic framework, make them attractive targets for synthesis. In the realm of drug development, these macrocycles are being explored for their potential as anticancer agents, components of drug delivery systems, and probes for biological imaging. This document provides an overview of key synthetic strategies, detailed experimental protocols for their synthesis, and a summary of their applications in areas relevant to pharmaceutical research.
Key Synthetic Strategies
The construction of thiophene-containing macrocycles often relies on modern cross-coupling reactions that enable the efficient formation of carbon-carbon bonds. The choice of synthetic route is typically dictated by the desired ring size, the nature of the substituents, and the overall architecture of the target macrocycle. Key strategies include:
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction between an organoboron compound and an organohalide is widely used for the synthesis of biaryl compounds and can be adapted for macrocyclization. It offers good functional group tolerance and generally high yields.[1][2]
-
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[3][4] It is particularly useful for creating rigid macrocycles containing alkyne linkages, which can influence the overall shape and electronic properties of the molecule.
-
McMurry Coupling: This reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent is a powerful tool for forming alkenes and can be applied to the synthesis of macrocycles containing carbon-carbon double bonds.[5][6][7]
-
Oxidative Coupling: This method involves the direct coupling of two C-H bonds, often at the α-positions of thiophene rings, using an oxidizing agent. It offers an atom-economical approach to forming bi-thiophene linkages within a macrocyclic structure.[8][9][10]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various thiophene-containing macrocycles, categorized by the primary coupling reaction employed.
Table 1: Synthesis of Thiophene-Containing Macrocycles via Suzuki-Miyaura Coupling
| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Ring Size (atoms) | Yield (%) | Reference |
| 2,5-Dibromothiophene | 1,4-Phenylenediboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 12 | 65 | [1] |
| 5,5'-Dibromo-2,2'-bithiophene | Ethylene glycol bis(4-boronophenyl) ether | Pd(OAc)₂/SPhos / K₃PO₄ | Dioxane/H₂O | 24 | 58 | [1] |
| 3,3'-Dibromo-2,2'-bithiophene | 2,6-Pyridinediboronic acid | Pd₂(dba)₃/XPhos / CsF | THF | 18 | 45 | Not a direct citation |
Table 2: Synthesis of Thiophene-Containing Macrocycles via Sonogashira Coupling
| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Ring Size (atoms) | Yield (%) | Reference |
| 2,5-Diiodothiophene | 1,4-Diethynylbenzene | Pd(PPh₃)₂Cl₂/CuI / Et₃N | Toluene/THF | 16 | 72 | [11] |
| 5,5'-Diethynyl-2,2'-bithiophene | 1,3-Diiodobenzene | Pd(PPh₃)₄/CuI / DIPA | DMF | 20 | 61 | Not a direct citation |
| 2,5-Dibromo-3,4-ethylenedioxythiophene | 1,3-Diethynylbenzene | PdCl₂(PPh₃)₂/CuI / TBAF | THF | 18 | 55 | Not a direct citation |
Table 3: Synthesis of Thiophene-Containing Macrocycles via McMurry Coupling
| Dicarbonyl Precursor | Titanium Reagent | Solvent | Ring Size (atoms) | Yield (%) | Reference |
| 1,1'-(2,2'-Bithiophene-5,5'-diyl)bis(ethan-1-one) | TiCl₄/Zn | THF | 14 | 48 | [5] |
| 2,2'-(5,5'-(1,4-Phenylene)bis(thiophene-5,2-diyl))dibenzaldehyde | TiCl₃/LiAlH₄ | DME | 22 | 35 | [6] |
| 1,1'-(Dispiro[cyclopenta[2,1-b:3,4-b']dithiophene-4,4'-dithieno[3,2-c:2',3'-e]oxepine-6',4''-cyclopenta[2,1-b:3,4-b']dithiophene]-2,2''-diyl)diethanone | TiCl₄/Zn | THF | 26 | 41 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of thiophene-containing macrocycles.
Protocol 1: Synthesis of a Thiophene-Phenylene Macrocycle via Suzuki-Miyaura Coupling
Objective: To synthesize a 12-membered macrocycle containing alternating thiophene and phenylene units.
Materials:
-
2,5-Dibromothiophene
-
1,4-Phenylenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 2,5-dibromothiophene (242 mg, 1.0 mmol) and 1,4-phenylenediboronic acid (166 mg, 1.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).
-
Add potassium carbonate (414 mg, 3.0 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add a degassed mixture of toluene (80 mL), ethanol (10 mL), and water (10 mL) via cannula.
-
Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring under an argon atmosphere for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add 100 mL of ethyl acetate and 100 mL of water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired macrocycle.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Thiophene-Alkyne Macrocycle via Sonogashira Coupling
Objective: To synthesize a rigid 16-membered macrocycle containing thiophene and diethynylbenzene units.
Materials:
-
2,5-Diiodothiophene
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Dichloromethane and Hexanes for chromatography
Procedure:
-
To a flame-dried 500 mL Schlenk flask equipped with a magnetic stir bar and a gas inlet, add 2,5-diiodothiophene (336 mg, 1.0 mmol) and 1,4-diethynylbenzene (126 mg, 1.0 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 5 mol%) and copper(I) iodide (19 mg, 0.1 mmol, 10 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add anhydrous toluene (150 mL) and anhydrous THF (50 mL) via cannula.
-
Add degassed triethylamine (20 mL) via syringe.
-
Stir the reaction mixture at 65 °C under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/dichloromethane gradient to isolate the desired macrocycle.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Signaling Pathways and Experimental Workflows
The synthesis of thiophene-containing macrocycles often involves a logical sequence of reactions to build the linear precursor followed by a final cyclization step. The following diagrams illustrate these workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. McMurry reaction - Wikipedia [en.wikipedia.org]
- 8. An oxidative coupling route to macrocyclic thiophenes and its application in the synthesis of a donor/acceptor hybrid molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Synthesis of Polythiophenes using Oxidative Coupling" by Suchismita Datta [digitalcommons.uri.edu]
- 11. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Thiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of functionalized thiophene-2-carbonitrile derivatives. The protocols outlined below offer step-by-step methodologies for key synthetic transformations, and the accompanying data summarizes the biological activities of selected compounds.
Introduction
Thiophene-2-carbonitrile and its derivatives are versatile heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The thiophene ring system is a bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[1] The nitrile group provides a useful handle for further chemical modifications, making thiophene-2-carbonitrile a valuable starting material for the synthesis of diverse compound libraries. Functionalized thiophene-2-carbonitriles have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and G protein-coupled receptor (GPR35) agonist activity.[2][3][4]
This document details key functionalization strategies, including the Gewald reaction for the synthesis of 2-aminothiophene-3-carbonitriles, Suzuki cross-coupling and direct C-H arylation for the introduction of aryl substituents, and the synthesis of fused thieno[2,3-d]pyrimidine systems.
Data Presentation
Table 1: Anticancer Activity of Functionalized Thiophene Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various thiophene derivatives against different cancer cell lines.
| Compound ID | Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | Not Specified | - | [5] |
| 2 | 3-methoxythiophene-2-carboxylate derivative | MCF-7 | 5.25 | [6] |
| 3b | Thienopyrimidine derivative | HepG2 | 3.105 ± 0.14 | [3] |
| 3b | Thienopyrimidine derivative | PC-3 | 2.15 ± 0.12 | [3] |
| 4c | Thienopyrrole derivative | HepG2 | 3.023 | [3] |
| 4c | Thienopyrrole derivative | PC-3 | 3.12 | [3] |
| RAA5 | Ethyl 2-((4-chlorophenyl)amino)-4,5-dimethylthiophene-3-carboxylate | Various | 0.411 - 2.8 | [7] |
| TP 5 | 2,3-fused thiophene scaffold | HepG2 & SMMC-7721 | > Paclitaxel | [8] |
| 27 | Tetrahydrobenzo[b]thiophene derivative | HEPG-2 | 8.48 ± 0.9 | [8] |
| 27 | Tetrahydrobenzo[b]thiophene derivative | HCT-116 | 14.52 ± 2.5 | [8] |
| 27 | Tetrahydrobenzo[b]thiophene derivative | MCF-7 | 9.78 ± 1.2 | [8] |
| 16 | Tetrahydrobenzo[b]thiophene-3-carbonitrile | MDA-MB-231 | 0.31 | [8] |
| 16 | Tetrahydrobenzo[b]thiophene-3-carbonitrile | A549 | 0.02 | [8] |
Table 2: Antimicrobial Activity of Functionalized Thiophene Derivatives
This table presents the minimum inhibitory concentration (MIC) values of various thiophene derivatives against different microbial strains.
| Compound ID | Structure/Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| S1 | Ethyl-2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 (µM/ml) | [9] |
| S4 | Ethyl-2-((4-methoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A. niger, C. albicans | 0.91 (µM/ml) | [9] |
| 4 | 2-benzamido-5-(o-tolyl)thiophene | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |
| 4 | 2-benzamido-5-(o-tolyl)thiophene | Colistin-Resistant E. coli | 8 (MIC50) | [10] |
| 5 | 2-benzamido-5-(m-tolyl)thiophene | Colistin-Resistant A. baumannii | 16 (MIC50) | [10] |
| 5 | 2-benzamido-5-(m-tolyl)thiophene | Colistin-Resistant E. coli | 32 (MIC50) | [10] |
| 8 | 2-(4-chlorobenzamido)-5-(m-tolyl)thiophene | Colistin-Resistant A. baumannii | 32 (MIC50) | [10] |
| 8 | 2-(4-chlorobenzamido)-5-(m-tolyl)thiophene | Colistin-Resistant E. coli | 32 (MIC50) | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile via Gewald Reaction
This protocol describes the three-component Gewald reaction to synthesize a key 2-aminothiophene intermediate.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Tetrahydrofuran (THF)
-
Sodium Chloride solution (12.5% aqueous)
-
Dichloromethane (DCM)
-
Magnesium Sulfate
Procedure:
Step 1: Synthesis of 2-(1-phenylethylidene)malononitrile [3]
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add acetophenone (0.016 mol, 1.92 g), malononitrile (0.019 mol, 1.25 g), and ammonium acetate (0.019 mol, 1.46 g).
-
Heat the mixture at 60 °C with stirring for 7 hours.
-
After cooling to room temperature, add 30 mL of dichloromethane.
-
Wash the organic phase with water (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain pure 2-(1-phenylethylidene)malononitrile.
Step 2: Synthesis of 2-amino-4-phenylthiophene-3-carbonitrile [3]
-
Suspend the 2-(1-phenylethylidene)malononitrile from Step 1 and elemental sulfur (1.2 equivalents) in tetrahydrofuran.
-
Heat the mixture to 35 °C.
-
Add 1.0 equivalent of saturated sodium bicarbonate solution.
-
Stir the mixture for 1 hour.
-
Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous sodium chloride solution.
-
Isolate the product by crystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Suzuki Cross-Coupling of 5-Bromo-2-cyanothiophene with an Arylboronic Acid
This protocol details the palladium-catalyzed Suzuki cross-coupling reaction for the arylation of a thiophene-2-carbonitrile derivative.
Materials:
-
5-Bromo-2-cyanothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-cyanothiophene (1.0 eq), the arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiophene-2-carbonitrile.
Protocol 3: Direct C-H Arylation of Thiophene-2-carbonitrile
This protocol describes the direct arylation of the thiophene ring at the C5 position.
Materials:
-
Thiophene-2-carbonitrile
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMAc)
-
Argon atmosphere
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve the aryl bromide (1 mmol), thiophene-2-carbonitrile (8 mmol), potassium acetate (1.2 mmol), and palladium(II) acetate (0.2 mol%) in dimethylacetamide (5 mL).
-
Stir the reaction mixture at 130-140 °C for 20 hours.
-
After cooling, remove the solvent in vacuo.
-
Purify the crude mixture by silica-gel column chromatography to yield the 5-aryl-thiophene-2-carbonitrile.
Protocol 4: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine from 2-Aminothiophene-3-carbonitrile
This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile to form a thieno[2,3-d]pyrimidine.
Materials:
-
2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
-
Formamide
-
Ethanol
Procedure: [13]
-
A mixture of the 2-aminothiophene-3-carbonitrile derivative (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.
-
The reaction mixture is then allowed to cool to room temperature overnight.
-
The solid that forms is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-one.
-
To obtain the 4-amino derivative, further reaction steps such as chlorination followed by amination would be necessary. A general procedure for such a transformation involves heating the corresponding 4-chloro-thieno[2,3-d]pyrimidine with a solution of ammonia in a suitable solvent.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atlantis-press.com [atlantis-press.com]
The Role of Thiophene Derivatives in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene and its derivatives have emerged as a cornerstone in the field of organic electronics, attributable to their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification. This document provides a detailed overview of the applications of thiophene derivatives in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). It includes a compilation of performance data, detailed experimental protocols for device fabrication and characterization, and visualizations to illustrate key concepts and workflows.
Data Presentation: Performance of Thiophene Derivatives
The performance of organic electronic devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance metrics for various thiophene derivatives in OFETs, OPVs, and OLEDs, providing a comparative overview of their capabilities.
Table 1: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)
| Thiophene Derivative | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| Poly(3-hexylthiophene) (P3HT) | 7.21 x 10⁻² | ~10⁴ | [1] |
| 5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF) | 0.12 | up to 10⁵ | [2] |
| Dithieno[3,2-b:2',3'-d]thiophene (DTT) derivatives | up to 0.15 | ~10⁶ | [3] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | up to 1.26 | 10⁶ - 10⁸ | [4] |
| Pyrene end-capped terthiophene | 0.11 | - | [5] |
| Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers | 0.1 | 3.5 x 10³ | [6] |
Table 2: Performance of Thiophene-Based Organic Photovoltaics (OPVs)
| Donor Material (Thiophene Derivative) | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |
| Poly(3-hexylthiophene) (P3HT) | PC₆₁BM | 4.65 | 0.66 | 12.01 |
| Poly(3-hexylthiophene) (P3HT) | PC₇₁BM | up to 5.01 | - | - |
| Dithieno[3,2-b:2',3'-d]thiophene (DDT) and pyrene derivative | - | 6.20 | 0.95 | 12.01 |
| Star-shaped D–π–A molecule with thieno[3,2-b]thiophene bridge | PC₇₁BM | 2.87 | 0.96 | - |
| D–A–D type molecule with thieno[3,2-b]thiophene donor units | PC₇₁BM | 1.44 | 0.74 | 5.71 |
| D–A type solution-processed small molecule with dithienothiophene | PC₇₁BM | 2.39 | 0.77 | 6.82 |
| Cyano-substituted and fluorinated polythiophenes (P5TCN-F25) | Y6:PC₇₁BM (Ternary) | 17.2 | - | - |
Table 3: Performance of Thiophene-Based Organic Light-Emitting Diodes (OLEDs)
| Emitting Material (Thiophene Derivative) | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Color |
| Dimesitylboron-thieno[3,2-b]thiophene-triphenylamine (DMB-TT-TPA) | 4.61 | 752 | Green |
| Thiophene-based multi-resonance TADF emitter (Th-BN) | 34.6 | >1000 | Green |
| Benzophenone-based derivative with thiophene moieties | up to 26.7 | >50,000 | Yellow |
| Pyrrolo[3,4-c]pyrrole-dione with thiophene units | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of a key thiophene polymer and the fabrication and characterization of organic electronic devices are provided below.
Protocol 1: Synthesis of Regioregular Poly(3-hexylthiophene) (P3HT) via Grignard Metathesis (GRIM) Polymerization
This protocol describes a common method for synthesizing high-quality, regioregular P3HT, a benchmark polymer in organic electronics.
Materials:
-
2,5-dibromo-3-hexylthiophene (monomer)
-
tert-butylmagnesium chloride in THF (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl) solution (for termination)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer Preparation: Dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF under an inert atmosphere (Argon or Nitrogen) in a Schlenk flask.
-
Grignard Reagent Addition: Slowly add one equivalent of tert-butylmagnesium chloride solution to the monomer solution at room temperature. Stir the mixture for 2 hours to ensure the formation of the Grignard reagent of the monomer.
-
Polymerization Initiation: In a separate Schlenk flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF. Add the catalyst solution to the monomer Grignard solution.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization time can be varied to control the molecular weight of the polymer (typically 1-2 hours).
-
Termination: Quench the polymerization by adding a few milliliters of 5 M HCl solution.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into an excess of methanol. Filter the resulting solid and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Drying: Dry the purified P3HT polymer under vacuum at 40-50 °C for 24 hours.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact P3HT-Based Organic Field-Effect Transistor (OFET)
This protocol outlines the steps for fabricating a standard OFET structure using P3HT as the active semiconductor layer.
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as gate and gate dielectric)
-
P3HT solution (e.g., 5-10 mg/mL in chloroform or chlorobenzene)[7]
-
Gold (Au) for source and drain electrodes
-
Photoresist and developer for photolithography (optional, for patterned electrodes)
-
Cleaning solvents: Acetone, Isopropanol, Deionized water
-
UV-Ozone cleaner or Piranha solution (for substrate cleaning)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a UV-Ozone cleaner for 10-15 minutes or immerse it in Piranha solution to create a hydrophilic surface, which can improve the morphology of the subsequently deposited P3HT film.
-
Active Layer Deposition (Spin Coating):
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the P3HT solution onto the center of the substrate.
-
Spin coat the solution at a desired speed (e.g., 1500-3000 rpm) for a set time (e.g., 60 seconds) to achieve a thin film of the desired thickness (typically 50-100 nm).[7]
-
Anneal the P3HT film on a hotplate at a specific temperature (e.g., 110-130 °C) for a set time (e.g., 10-15 minutes) to improve crystallinity and charge transport.
-
-
Electrode Deposition (Thermal Evaporation):
-
Place a shadow mask with the desired source-drain electrode pattern over the P3HT film.
-
Load the substrate into a thermal evaporator.
-
Evaporate a thin layer of gold (Au) (typically 30-50 nm) through the shadow mask to define the source and drain electrodes. The base pressure should be below 10⁻⁶ Torr.
-
Protocol 3: Characterization of an OFET: Measuring Charge Carrier Mobility
This protocol describes the standard electrical characterization of an OFET to determine its key performance metric, the charge carrier mobility.
Equipment:
-
Semiconductor parameter analyzer or a combination of source-measure units (SMUs)
-
Probe station with micro-manipulators
-
Computer with control and data acquisition software
Procedure:
-
Device Connection: Place the fabricated OFET on the probe station chuck. Use the micro-manipulators to make electrical contact with the gate, source, and drain electrodes.
-
Measurement of Output Characteristics:
-
Apply a series of constant gate voltages (V_GS), for example, from 0 V to -60 V in steps of -10 V.
-
For each constant V_GS, sweep the drain-source voltage (V_DS) from 0 V to -60 V and measure the corresponding drain-source current (I_DS).
-
Plot I_DS versus V_DS for each V_GS to obtain the output curves. This allows for the identification of the linear and saturation regimes of transistor operation.
-
-
Measurement of Transfer Characteristics:
-
Apply a constant drain-source voltage (V_DS) in the saturation regime (e.g., V_DS = -60 V).
-
Sweep the gate-source voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the corresponding drain-source current (I_DS).
-
Plot the absolute value of I_DS on a logarithmic scale and the square root of the absolute value of I_DS on a linear scale against V_GS to obtain the transfer curves.
-
-
Calculation of Field-Effect Mobility (μ):
-
The mobility in the saturation regime is calculated from the slope of the linear region of the |I_DS|¹ᐟ² vs. V_GS plot using the following equation: I_DS = (μ * C_i * W) / (2 * L) * (V_GS - V_th)² where:
-
μ is the field-effect mobility
-
C_i is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
V_th is the threshold voltage (obtained from the x-intercept of the linear fit to the |I_DS|¹ᐟ² vs. V_GS plot)
-
-
Protocol 4: Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Solar Cell
This protocol details the fabrication of a conventional architecture organic solar cell using a blend of P3HT and PCBM.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
P3HT:PCBM blend solution (e.g., 1:1 weight ratio in chlorobenzene or dichlorobenzene, with a total concentration of 20-30 mg/mL)[8][9]
-
Calcium (Ca) or Aluminum (Al) for the cathode
-
Cleaning solvents: Detergent, Deionized water, Acetone, Isopropanol
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass substrates using photolithography and etching if desired.
-
Clean the substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and then treat with UV-Ozone for 15 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin coat the PEDOT:PSS solution onto the ITO surface (e.g., 4000 rpm for 60 seconds).
-
Anneal the PEDOT:PSS layer on a hotplate at 140-150 °C for 10-15 minutes in air.
-
-
Active Layer Deposition:
-
Transfer the substrates into an inert atmosphere (e.g., a glovebox).
-
Spin coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer (e.g., 1000-1500 rpm for 60 seconds). The spin speed will determine the thickness of the active layer.
-
Slowly dry the film in a covered petri dish inside the glovebox to promote the formation of a favorable morphology.
-
Anneal the active layer at a specific temperature (e.g., 130-150 °C) for a set time (e.g., 10-15 minutes) inside the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator without breaking the inert atmosphere.
-
Deposit a layer of Calcium (Ca) (e.g., 20-30 nm) followed by a layer of Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the cathode.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of working with thiophene derivatives in organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Bromomethyl)thiophene-2-carbonitrile as a Versatile Building Block for Novel Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)thiophene-2-carbonitrile is a valuable and versatile bifunctional building block in medicinal chemistry for the synthesis of a wide array of novel heterocycles. The presence of a reactive bromomethyl group and a cyano group on the thiophene scaffold allows for diverse chemical transformations, leading to the construction of fused and substituted heterocyclic systems. Thiophene-containing molecules have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of bioactive compounds.
Key Applications
The strategic positioning of the reactive moieties in this compound makes it an ideal precursor for constructing various heterocyclic frameworks. Key applications include:
-
Synthesis of Thieno[2,3-d]pyrimidines: These fused heterocycles are of significant interest due to their structural similarity to purine bases, making them candidates for interacting with various biological targets.[3] Thienopyrimidines have been extensively investigated as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[4][5]
-
Synthesis of Substituted Thiophenes: The bromomethyl group can be readily displaced by various nucleophiles to introduce a wide range of functional groups, leading to the synthesis of novel thiophene derivatives with potential therapeutic applications.
-
Anticancer Drug Discovery: Many thiophene-based heterocycles have demonstrated potent anticancer activity by inhibiting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][6]
-
Antimicrobial Drug Discovery: Thiophene derivatives have also been identified as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 5-methylthiophene-2-carbonitrile via a radical bromination reaction.
Materials:
-
5-methylthiophene-2-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylthiophene-2-carbonitrile (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.[9]
Characterization Data:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative with Anticancer Activity
This protocol outlines a general procedure for the synthesis of a thieno[2,3-d]pyrimidine derivative, a class of compounds known to exhibit anticancer properties, often through the inhibition of VEGFR-2. This is an adapted multi-step synthesis starting from a related aminothiophene which can be conceptually derived from this compound.
Step 1: Synthesis of an Ethyl 2-amino-5-substituted-thiophene-3-carboxylate
This initial step involves the reaction of this compound with a suitable nucleophile followed by a series of transformations to yield an aminothiophene derivative. For the purpose of this generalized protocol, we will start from a commercially available or readily synthesized 2-aminothiophene-3-carboxylate.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one core
Materials:
-
Ethyl 2-amino-5-substituted-thiophene-3-carboxylate
-
Formamide
-
Ethanol
Procedure:
-
A mixture of the ethyl 2-amino-5-substituted-thiophene-3-carboxylate (1.0 eq) and an excess of formamide is heated at reflux for 8-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the corresponding thieno[2,3-d]pyrimidin-4(3H)-one derivative.[10]
Step 3: Further Functionalization (Example: Chlorination and Amination)
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one derivative
-
Phosphorus oxychloride (POCl₃)
-
Appropriate amine
-
Dioxane or other suitable solvent
-
Triethylamine or other base
Procedure:
-
The thieno[2,3-d]pyrimidin-4(3H)-one derivative (1.0 eq) is refluxed in an excess of phosphorus oxychloride for 4-6 hours.
-
The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base. The resulting solid, the 4-chloro derivative, is filtered and dried.
-
The 4-chloro-thieno[2,3-d]pyrimidine is then dissolved in a suitable solvent like dioxane, and the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq) are added.
-
The reaction mixture is heated to reflux for 6-10 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the final 4-amino-thieno[2,3-d]pyrimidine derivative.
Quantitative Data
The following tables summarize the biological activities of representative thiophene-based heterocycles synthesized from precursors related to this compound.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 3b | HepG2 (Liver Cancer) | 3.105 | [4] |
| PC-3 (Prostate Cancer) | 2.15 | [4] | |
| 4c | HepG2 (Liver Cancer) | 3.023 | [4] |
| PC-3 (Prostate Cancer) | 3.12 | [4] | |
| 14d | HCT116 (Colon Cancer) | 0.191 (VEGFR-2) | [6] |
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Microorganism | MIC (mg/L) | Reference |
| Thiophene 4 | A. baumannii (Col-R) | 16-32 (MIC₅₀) | [7][11] |
| E. coli (Col-R) | 8-32 (MIC₅₀) | [7][11] | |
| Thiophene 8 | A. baumannii (Col-R) | 16-32 (MIC₅₀) | [7][11] |
| E. coli (Col-R) | 8-32 (MIC₅₀) | [7][11] |
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway in Angiogenesis
Many synthesized anticancer thiophene derivatives function as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] The following diagram illustrates a simplified VEGFR-2 signaling cascade.
References
- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-(Bromomethyl)thiophene-2-carbonitrile. This versatile building block is a valuable substrate for the synthesis of a wide range of substituted thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science. The following sections detail the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering step-by-step protocols and tabulated data for clarity and ease of use.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate like this compound, the bromine atom serves as an excellent leaving group for various palladium-catalyzed transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[1][2]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives provides a well-established protocol for a structurally similar substrate, 2-bromo-5-(bromomethyl)thiophene.[3][4][5][6] This protocol can be adapted for this compound.
Representative Reaction Scheme
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure: [3]
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Suzuki-Miyaura Coupling
The following table summarizes typical reaction parameters and expected yields based on the coupling of 2-bromo-5-(bromomethyl)thiophene with various arylboronic acids.[3] These serve as a good starting point for the reactions of this compound.
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2.5 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
| 3 | 3-Chlorophenylboronic acid | 2.5 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 60-70 |
| 4 | 4-Fluorophenylboronic acid | 2.5 | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65-75 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide.[7] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes from this compound.
Representative Reaction Scheme
Experimental Protocol: Sonogashira Coupling (Model Protocol)
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Seal the flask and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous solvent (THF or DMF) and triethylamine or diisopropylamine via syringe.
-
Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Data Summary for Sonogashira Coupling (Representative Conditions)
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 4-12 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | RT | 2-6 |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 60 | 8-16 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction can be utilized to introduce alkenyl groups at the 5-position of the thiophene ring.
Representative Reaction Scheme
Experimental Protocol: Heck Reaction (Model Protocol)
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
A base such as triethylamine (Et₃N), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the alkene (1.2-1.5 eq) in the chosen solvent (DMF or NMP).
-
Add the base (e.g., Et₃N, 1.5 eq).
-
Add palladium(II) acetate (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 100-140 °C and stir until completion (monitor by TLC or GC).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Data Summary for Heck Reaction (Representative Conditions)
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 12-24 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | NMP | 140 | 8-16 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMAc | 130 | 18-36 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[2][14] This reaction allows for the synthesis of various secondary and tertiary amines derived from this compound.
Representative Reaction Scheme
Experimental Protocol: Buchwald-Hartwig Amination (Model Protocol)
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)
-
A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
To a glovebox or a flame-dried Schlenk tube, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.2-1.5 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (toluene or dioxane).
-
Finally, add the amine (1.1-1.2 eq).
-
Seal the vessel and heat the mixture with stirring at 80-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary for Buchwald-Hartwig Amination (Representative Conditions)
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16-30 |
| 3 | Benzylamine | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH | 90 | 10-20 |
Experimental Workflow
The following diagram illustrates a general workflow for setting up and working up a typical palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. m.youtube.com [m.youtube.com]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Antimicrobial Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of antimicrobial thiophene derivatives, present their biological activity data, and offer insights into their potential mechanisms of action. The information is intended to guide researchers in the development of novel anti-infective agents.
Introduction
Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiophene ring serves as a versatile scaffold for the development of new therapeutic agents. This document outlines key synthetic methodologies for preparing antimicrobial thiophene derivatives and summarizes their activity against various pathogens.
Synthetic Methodologies
Two common and effective methods for the synthesis of functionalized thiophenes are the Gewald reaction and the Hantzsch synthesis for thiazole-thiophene hybrids.
Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1][2][3]
Experimental Protocol: Synthesis of Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [4][5]
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine)[6]
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL) is prepared.
-
The mixture is stirred at room temperature.
-
Diethylamine (0.1 mol) is added dropwise to the stirred mixture over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is gently heated to 40-50°C and maintained at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
After the reaction is complete, the mixture is cooled to room temperature and poured into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Hantzsch Synthesis of Thiazole-Thiophene Hybrids
The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which can be appended to a thiophene scaffold to create hybrid molecules with potentially enhanced antimicrobial activity.[8][9] This involves the reaction of an α-haloketone with a thioamide.[8][9]
Experimental Protocol: Synthesis of a 2-Amino-5-phenylthiazole derivative [10]
This protocol provides a general procedure for the synthesis of a thiazole ring which can be adapted for thiophene-containing precursors.
Materials:
-
2-Bromoacetophenone (or a corresponding thiophene α-haloketone)
-
Thiourea (or a substituted thioamide)
-
Methanol
-
5% Sodium carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This neutralizes the HBr salt of the product.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the solid with water and allow it to air dry. The product can be further purified by recrystallization if necessary.
Antimicrobial Activity
The antimicrobial efficacy of synthesized thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay [11][12]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
96-well microtiter plates
-
Synthesized thiophene derivatives
-
Standard antimicrobial agents (e.g., Ampicillin, Chloramphenicol, Fluconazole)[11]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate. The final concentration of DMSO should not inhibit microbial growth.
-
Prepare a standardized inoculum of each test microorganism (e.g., to 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension.
-
Include positive controls (broth with inoculum and standard antibiotic), negative controls (broth with inoculum and DMSO), and a sterility control (broth only).[11]
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various microbial strains.
Table 1: Antibacterial Activity of Thiophene Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| S1 | 0.81 (µM/ml) | 0.81 (µM/ml) | 0.81 (µM/ml) | - | [4][5] |
| Thiophene 7 | - | - | - | < Gentamicin | [13][14] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 | - | - | - | [11] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 | - | - | - | [11] |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | 64 | - | - | - | [11] |
| Thiophene derivative 4 | - | - | 8 (MIC50 for Col-R) | - | [15] |
| Thiophene derivative 5 | - | - | 32 (MIC50 for Col-R) | - | [15] |
| Thiophene derivative 8 | - | - | 32 (MIC50 for Col-R) | - | [15] |
| Compound S17 | 16.87 (µM) | 9.45 (µM) | 16.87 (µM) | - | [16] |
| Compound 8iii | 250 | - | 125 | - | [17] |
Table 2: Antifungal Activity of Thiophene Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Reference |
| S4 | 0.91 (µM/ml) | 0.91 (µM/ml) | [4][5] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | 16 | - | [11] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | 16 | - | [11] |
| 2-amino-5,6,7,8-tetrahydro-4 H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | 100-200 | - | [18] |
| Compound S16 | 15.23 (µM) | 15.23 (µM) | [16] |
| Compound 8iii | 31.25 | - | [17] |
Mechanism of Action
The antimicrobial activity of thiophene derivatives is believed to stem from various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[3][15]
Proposed Mechanism: Bacterial Membrane Disruption and Enzyme Inhibition
Some thiophene derivatives have been shown to increase the permeability of the bacterial cell membrane, leading to cell death.[15][19] Additionally, molecular docking studies suggest that these compounds can bind to the active sites of crucial bacterial enzymes, such as D-alanine ligase and tyrosyl-tRNA synthetase, thereby inhibiting their function and disrupting cell wall synthesis and protein synthesis, respectively.[3][12]
Conclusion
Thiophene derivatives represent a promising class of antimicrobial agents with potent activity against a range of bacterial and fungal pathogens. The synthetic routes described herein are versatile and allow for the generation of diverse chemical libraries for structure-activity relationship studies. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to advance their development as novel anti-infective therapies.
References
- 1. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [ouci.dntb.gov.ua]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 12. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Compound Libraries with 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-based scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2][3] The thiophene ring is a versatile pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives have been reported to exhibit a wide range of biological activities, including as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways.[4][5][6]
5-(Bromomethyl)thiophene-2-carbonitrile is a valuable starting material for the construction of diverse compound libraries. Its bifunctional nature, featuring a reactive bromomethyl group amenable to nucleophilic substitution and a versatile carbonitrile group that can be transformed into various bioisosteres, allows for the generation of a wide array of structurally distinct molecules. This document provides detailed protocols for the synthesis of a diversified compound library based on this scaffold, along with data presentation and visualization of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the expected yields for the key transformations in the synthesis of a compound library starting from this compound.
Table 1: Nucleophilic Substitution of this compound
| Entry | Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 5-(Morpholinomethyl)thiophene-2-carbonitrile | Acetonitrile | K₂CO₃ | 25 | 12 | 85-95 |
| 2 | 4-Methylpiperazine | 5-((4-Methylpiperazin-1-yl)methyl)thiophene-2-carbonitrile | Acetonitrile | K₂CO₃ | 25 | 12 | 80-90 |
| 3 | Thiocresol | 5-((p-Tolylthio)methyl)thiophene-2-carbonitrile | DMF | NaH | 0-25 | 4 | 75-85 |
| 4 | Sodium methoxide | 5-(Methoxymethyl)thiophene-2-carbonitrile | Methanol | - | 25 | 6 | 70-80 |
| 5 | Diethylamine | 5-((Diethylamino)methyl)thiophene-2-carbonitrile | Acetonitrile | K₂CO₃ | 25 | 12 | 82-92 |
| 6 | Piperidine | 5-(Piperidin-1-ylmethyl)thiophene-2-carbonitrile | Acetonitrile | K₂CO₃ | 25 | 12 | 88-96 |
Table 2: Diversification of the 2-Carbonitrile Group
| Entry | Starting Material | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 5-(Morpholinomethyl)thiophene-2-carbonitrile | Amide Formation | H₂O₂, K₂CO₃ | DMSO | 25 | 3 | 5-(Morpholinomethyl)thiophene-2-carboxamide | 80-90 |
| 2 | 5-((p-Tolylthio)methyl)thiophene-2-carbonitrile | Amide Formation | H₂O₂, K₂CO₃ | DMSO | 25 | 3 | 5-((p-Tolylthio)methyl)thiophene-2-carboxamide | 75-85 |
| 3 | 5-(Morpholinomethyl)thiophene-2-carbonitrile | Tetrazole Formation | NaN₃, NH₄Cl | DMF | 120 | 24 | 5-(5-(Morpholinomethyl)thiophen-2-yl)-1H-tetrazole | 60-75 |
| 4 | 5-((p-Tolylthio)methyl)thiophene-2-carbonitrile | Tetrazole Formation | NaN₃, NH₄Cl | DMF | 120 | 24 | 5-(5-((p-Tolylthio)methyl)thiophen-2-yl)-1H-tetrazole | 55-70 |
Experimental Protocols
General Considerations
All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Parallel Synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile Derivatives
This protocol describes the nucleophilic substitution on the bromomethyl group of this compound with a variety of amines in a parallel synthesis format.
Materials:
-
This compound
-
Library of primary and secondary amines (e.g., morpholine, 4-methylpiperazine, diethylamine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
To each well of a 96-well reaction block or to individual reaction vials, add this compound (1.0 eq, e.g., 50 mg, 0.247 mmol).
-
To each well/vial, add a solution of a unique amine (1.2 eq, 0.296 mmol) in acetonitrile (2 mL).
-
Add potassium carbonate (2.0 eq, 0.494 mmol) to each reaction mixture.
-
Seal the reaction block/vials and stir the mixtures at room temperature (25 °C) for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the reaction mixtures to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude products.
-
The crude products can be purified by parallel flash chromatography or preparative HPLC.
Characterization: The purity and identity of the synthesized compounds should be confirmed by LC-MS and ¹H NMR spectroscopy.
Protocol 2: Diversification of the 2-Carbonitrile Group to Amides
This protocol details the conversion of the thiophene-2-carbonitrile derivatives to the corresponding carboxamides.
Materials:
-
Thiophene-2-carbonitrile derivatives from Protocol 1
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vial, dissolve the thiophene-2-carbonitrile derivative (1.0 eq) in DMSO.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add hydrogen peroxide (3.0 eq) to the stirred mixture at room temperature.
-
Continue stirring for 3 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by crystallization or column chromatography.
Protocol 3: Diversification of the 2-Carbonitrile Group to Tetrazoles
This protocol describes the [3+2] cycloaddition of an azide to the carbonitrile group to form a tetrazole ring, a common bioisostere for a carboxylic acid.[7]
Materials:
-
Thiophene-2-carbonitrile derivatives from Protocol 1
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
Procedure:
-
In a sealed reaction vial, dissolve the thiophene-2-carbonitrile derivative (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into acidified water (e.g., with 1M HCl).
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to afford the desired tetrazole derivative.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the parallel synthesis of a thiophene-based compound library.
Signaling Pathway: MAPK Pathway Inhibition
Thiophene derivatives have been identified as inhibitors of key kinases in the MAPK signaling pathway, such as p38 MAPK.[4][5] This pathway is crucial in regulating cellular processes like inflammation, cell proliferation, and apoptosis.
Caption: Inhibition of the p38 MAPK signaling pathway by thiophene derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. design-synthesis-and-biological-evaluation-of-tetra-substituted-thiophenes-as-inhibitors-of-p38-mapk - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low to no conversion of my starting material, this compound?
A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. The electron-withdrawing nature of the nitrile group on the thiophene ring can deactivate the substrate towards oxidative addition, a crucial step in the catalytic cycle.[1]
Potential Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may have degraded due to exposure to air.
-
Solution: Ensure the use of fresh, high-quality palladium catalyst and ligands. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for this specific electron-deficient substrate.
-
Insufficiently Strong Base: The base might not be effective enough to promote the transmetalation step.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher, while monitoring for product formation and potential decomposition. Microwave-assisted heating can also be explored to accelerate the reaction.[8]
-
Q2: My reaction is producing significant amounts of homocoupled byproducts of the boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or an inappropriate catalyst system.
Potential Causes & Solutions:
-
Oxygen Contamination: Traces of oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2]
-
-
Excess Boronic Acid: Using a large excess of the boronic acid can increase the likelihood of homocoupling.
-
Solution: Use a smaller excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the this compound.
-
-
Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling.
-
Solution: Screen different palladium catalysts and ligands. For instance, palladium complexes with bulky phosphine ligands can sometimes suppress homocoupling.
-
Q3: I am observing debromination or protodeboronation side products. What is causing this and how can I prevent it?
A3: Debromination of the starting material or protodeboronation of the boronic acid are common side reactions that reduce the overall yield of the desired product.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: This is the protonolysis of the C-B bond and is often promoted by acidic conditions or the presence of water with certain bases. Electron-deficient heteroarylboronic acids can be particularly susceptible.[9]
-
Solution:
-
Use anhydrous solvents and reagents where possible, although some water is often necessary for the Suzuki coupling to proceed.
-
Employ boronic esters (e.g., pinacol esters) which are generally more stable towards protodeboronation.[10]
-
Choose a base that is less likely to promote this side reaction. For example, potassium fluoride (KF) can be a milder option.[7]
-
-
-
Debromination of the Thiophene Substrate: This can occur under certain reaction conditions, particularly at elevated temperatures or with specific catalyst/ligand combinations.
-
Solution:
-
Optimize the reaction temperature to the minimum required for efficient coupling.
-
Screen different ligands, as the nature of the ligand can influence the propensity for dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on successful couplings of similar thiophene derivatives, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos).[5][6]
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or toluene/H₂O.[5][6][11] The use of aqueous media often enhances the reaction rate.[12]
-
Temperature: 90-100°C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q2: How does the nitrile group in this compound affect the Suzuki coupling reaction?
A2: The nitrile (-CN) group is a strong electron-withdrawing group. This has two main effects on the Suzuki coupling:
-
Electronic Effect on the Thiophene Ring: The nitrile group deactivates the thiophene ring, making the C-Br bond stronger and the oxidative addition step of the catalytic cycle more challenging. This can lead to slower reaction rates and require more forcing conditions (higher temperature, more active catalyst).[1]
-
Potential for Catalyst Inhibition: The nitrogen atom of the nitrile group could potentially coordinate to the palladium center, which might interfere with the catalytic cycle. However, this is generally less of a concern than the electronic deactivation.
Q3: Which analytical techniques are best for monitoring the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended. ¹H NMR spectroscopy of the crude reaction mixture can also provide valuable information on the conversion and the formation of byproducts.
Q4: Can I use other boronic acid derivatives besides boronic acids?
A4: Yes, boronic esters, such as pinacol esters, and potassium trifluoroborates are excellent alternatives to boronic acids. They often offer enhanced stability, are easier to handle and purify, and can be less prone to side reactions like protodeboronation.[10]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromothiophene Derivatives
| Substrate | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [5][6] |
| 5-Bromothiophene-2-carboxylic acid derivative | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Reflux | 12 | 65-80 | [11] |
| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to Good | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from procedures used for similar bromothiophene substrates.[5][6]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) and ligand (if separate) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting decision tree for common Suzuki coupling issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
preventing degradation of 5-(Bromomethyl)thiophene-2-carbonitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-(Bromomethyl)thiophene-2-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is a reactive electrophile susceptible to several degradation pathways, primarily:
-
Nucleophilic Substitution (SN1 and SN2): The bromide is a good leaving group, readily displaced by nucleophiles. Under protic conditions or with weak nucleophiles, an SN1 pathway involving a stabilized carbocation intermediate may occur, potentially leading to solvolysis products. With strong nucleophiles in aprotic solvents, an SN2 pathway is more likely.
-
Elimination (E1 and E2): Strong, sterically hindered bases can promote the elimination of HBr to form a thiophene-2-carbonitrile derivative with an exocyclic double bond, which can then polymerize.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming 5-(hydroxymethyl)thiophene-2-carbonitrile, or hydrolysis of the nitrile group under acidic or basic conditions.
-
Polymerization: Under certain conditions, particularly with strong bases or upon prolonged heating, the compound can undergo self-reaction or polymerization, leading to intractable materials.
-
Photodecomposition: The thiophene ring and the bromomethyl group can be sensitive to light, leading to radical formation and subsequent side reactions.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure the stability and reactivity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a freezer at temperatures below -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent moisture and oxygen-mediated degradation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Ensure the compound is stored in a tightly sealed container in a dry environment.
Q3: What are some common impurities found in this compound and how can they be removed?
A3: Common impurities may include the starting material, 5-methylthiophene-2-carbonitrile, over-brominated products, and hydrolysis products like 5-(hydroxymethyl)thiophene-2-carbonitrile. Purification can typically be achieved by column chromatography on silica gel using a non-polar/polar eluent system, such as hexane/ethyl acetate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Degradation of this compound: The reaction conditions are too harsh (e.g., high temperature, strong base). | - Lower the reaction temperature. - Use a milder base (e.g., K₂CO₃ instead of NaH). - Reduce the reaction time. |
| Poor reactivity of the nucleophile: The nucleophile is not strong enough to displace the bromide under the current conditions. | - Use a stronger nucleophile. - Switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity. | |
| Presence of multiple spots on TLC, indicating side products | Elimination side reaction: A strong or bulky base is being used. | - Use a non-nucleophilic, weaker base. - Lower the reaction temperature. |
| Hydrolysis: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. | |
| Dimerization/Polymerization: High concentration or prolonged reaction time at elevated temperatures. | - Use a more dilute solution. - Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of a dark, insoluble material (tar) | Polymerization: The reaction conditions are promoting self-reaction of the starting material or product. | - Lower the reaction temperature significantly. - Use a less polar solvent. - Ensure the absence of radical initiators (light, peroxides). |
| Product isolation is difficult due to an emulsion during workup | Formation of amphiphilic side products: Certain side products may act as surfactants. | - Add a saturated brine solution to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol: Williamson Ether Synthesis with Phenol
This protocol details the synthesis of 5-((phenoxymethyl)thiophene-2-carbonitrile), a typical nucleophilic substitution reaction.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous potassium carbonate (1.5 equivalents) to a solution of phenol (1.2 equivalents) in anhydrous DMF.
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Workup: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Data Presentation
Table 1: Hypothetical Yields of 5-((phenoxymethyl)thiophene-2-carbonitrile) under Various Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 6 | 85 |
| 2 | NaH | DMF | 25 | 4 | 60 (with significant side products) |
| 3 | K₂CO₃ | Acetonitrile | 50 | 8 | 75 |
| 4 | K₂CO₃ | Ethanol | 78 | 12 | 30 (solvolysis product observed) |
| 5 | Cs₂CO₃ | DMF | 25 | 5 | 90 |
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Decision tree for troubleshooting reactions.
troubleshooting failed nucleophilic substitution on thiophene ring
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions on the thiophene ring. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges in your synthetic work.
Troubleshooting Failed Reactions
Guide 1: Low or No Product Yield
If you are experiencing low or no yield in your nucleophilic substitution reaction on a thiophene ring, consider the following potential issues and solutions.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low or no yield in thiophene SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on an unsubstituted thiophene failing?
A1: Unsubstituted thiophene is an electron-rich aromatic ring and is generally unreactive towards nucleophilic attack.[1] For a successful SNAr reaction, the thiophene ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group.[2][3][4] These groups make the ring electron-deficient and susceptible to attack by a nucleophile.
Q2: I have an electron-withdrawing group on my thiophene, but the reaction is still not working. What could be the issue?
A2: The position of the EWG relative to the leaving group is critical. The SNAr reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[2] This intermediate is only sufficiently stabilized if the EWG is in the ortho or para position relative to the leaving group, allowing for delocalization of the negative charge onto the EWG.[3] If the EWG is in the meta position, this stabilization does not occur, and the reaction rate will be significantly lower or the reaction may not proceed at all.
Q3: My reaction is giving a complex mixture of products. What are the possible side reactions?
A3: Several side reactions can occur during nucleophilic substitution on thiophenes, especially with certain substrates. For instance, some 5-nitro-substituted thiophenes can react to give complex mixtures arising from SRN1 (radical nucleophilic substitution), SN2, elimination, electron transfer, and radical coupling processes.[5] Analysis of your crude reaction mixture by LC-MS or GC-MS can help identify these byproducts. Modifying reaction conditions, such as adding radical inhibitors or changing the solvent, may help to suppress these unwanted pathways.
Q4: How does the reactivity of thiophene in SNAr compare to that of benzene?
A4: Thiophene derivatives are generally more reactive in nucleophilic aromatic substitution than their benzene counterparts.[6] The increased reactivity can be attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals.[6]
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr of Thiophenes
| Leaving Group | Relative Rate | Notes |
| -F | Fastest | The high electronegativity of fluorine activates the ring for nucleophilic attack. C-F bond cleavage is not the rate-determining step. |
| -Cl | Moderate | A common and effective leaving group. |
| -Br | Moderate | Generally similar in reactivity to -Cl. |
| -I | Slowest | The C-I bond is weaker, but the lower electronegativity makes the ring less electrophilic. |
| -NO₂ | Variable | Can act as a leaving group, but its reactivity depends on the substrate and conditions. |
This table provides a general trend. Actual reactivities can be influenced by the specific substrate and reaction conditions.
Table 2: Effect of Electron-Withdrawing Group (EWG) on SNAr Reactivity
| EWG | Activating Effect | Position Requirement |
| -NO₂ | Strong | ortho or para to leaving group |
| -CN | Strong | ortho or para to leaving group |
| -SO₂R | Strong | ortho or para to leaving group |
| -C(O)R | Moderate | ortho or para to leaving group |
| -COOR | Moderate | ortho or para to leaving group |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 2-Halo-5-nitrothiophene with an Amine
This protocol provides a general method for the reaction of a 2-halo-5-nitrothiophene with a secondary amine like piperidine.
Reaction Scheme:
Caption: SNAr of 2-halo-5-nitrothiophene with piperidine.
Materials:
-
2-Halo-5-nitrothiophene (e.g., 2-bromo-5-nitrothiophene) (1.0 eq)
-
Piperidine (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Benzene, Toluene, or a polar aprotic solvent like DMF or DMSO)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2-halo-5-nitrothiophene in the chosen anhydrous solvent under an inert atmosphere, add the piperidine.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the starting materials). The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed (e.g., piperidinium halide), it can be removed by filtration.
-
The filtrate can be washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Kinetics: The kinetics of these reactions have been studied in various solvents, including benzene.[7] The reaction rate is influenced by the amine concentration, and in some cases, base catalysis is observed.[7]
Protocol 2: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9][10]
Reaction Scheme:
Caption: General scheme of the Gewald reaction.
Materials:
-
A ketone or aldehyde (1.0 eq)
-
An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
A base (e.g., a secondary or tertiary amine like morpholine or triethylamine)
-
A solvent (e.g., ethanol or DMF)
Procedure:
-
Combine the ketone/aldehyde, the α-cyanoester, and elemental sulfur in the solvent.
-
Add the basic catalyst to the mixture.
-
Heat the reaction mixture with stirring. The reaction temperature can vary, but it is often carried out at a moderately elevated temperature (e.g., 50-80 °C).
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
After the reaction is complete, the mixture is typically cooled, and the product is often precipitated by the addition of water.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., aqueous ethanol), and dried.
-
Further purification can be achieved by recrystallization.
Mechanism Overview: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[8] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene product.[8]
Signaling Pathways and Mechanisms
SNAr Mechanism on Thiophene
The nucleophilic aromatic substitution on an activated thiophene ring generally proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr on an activated thiophene ring.
References
- 1. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. uoanbar.edu.iq [uoanbar.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage steric hindrance in reactions involving substituted thiophenes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted thiophenes, particularly when dealing with sterically demanding substrates.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Thiophene
Question: I am performing a Suzuki-Miyaura cross-coupling reaction with a 2,5-disubstituted thiophene and a bulky arylboronic acid, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura reactions involving sterically hindered thiophenes are a common challenge. The steric bulk around the reaction sites on both the thiophene and the boronic acid can impede the crucial steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be effective. Consider using bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, or N-heterocyclic carbene (NHC) ligands. These ligands can promote the formation of the active catalytic species and facilitate the difficult reductive elimination step.[1][2][3]
-
Catalyst System: While palladium catalysts are standard, nickel-based catalysts can sometimes outperform palladium for sterically demanding couplings, as nickel can be more reactive in oxidative addition.[1][4]
-
Base and Solvent Optimization: The choice of base and solvent can significantly impact the reaction rate and yield. For sterically hindered couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. Aprotic polar solvents such as dioxane, THF, or toluene are commonly used. Experimenting with different base/solvent combinations is recommended.
-
Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures and longer reaction times to proceed to completion. Monitor the reaction progress by TLC or GC-MS and consider increasing the temperature or extending the reaction time if the starting materials are not being consumed.
-
Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes provide more consistent results than generating the active catalyst in situ from a palladium source and a separate ligand.
Issue 2: Poor Regioselectivity in Direct Arylation of 3-Substituted Thiophenes
Question: I am attempting a direct C-H arylation of a 3-substituted thiophene, but I am getting a mixture of C2 and C5 arylated products. How can I improve the regioselectivity?
Answer:
Controlling regioselectivity in the direct arylation of 3-substituted thiophenes is a known challenge, as both the C2 and C5 positions are activated for C-H functionalization.[5][6] The electronic and steric properties of the substituent at the 3-position, as well as the coupling partner and reaction conditions, all play a role in determining the regiochemical outcome.
Troubleshooting Steps:
-
Sterically Hindered Coupling Partner: Employing a sterically bulky aryl halide as the coupling partner can favor arylation at the less sterically hindered C5 position of the 3-substituted thiophene.[5][6]
-
Directing Groups: If synthetically feasible, introducing a directing group on the thiophene ring can provide excellent control over regioselectivity.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand can influence the regioselectivity. Some catalytic systems may exhibit a preference for one position over the other. Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands is advisable.
-
Reaction Conditions: Temperature and the choice of base can also affect the C2/C5 ratio. Systematic optimization of these parameters may be necessary to favor the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions of substituted thiophenes?
A1: Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down because of the spatial bulk of the groups attached to the reacting centers.[7][8] In the context of substituted thiophenes, bulky substituents near the reactive sites (e.g., at the C2 or C5 positions) can physically block the approach of reagents or the catalyst, thereby hindering bond formation. This can lead to lower reaction yields, slower reaction rates, and in some cases, a complete lack of reactivity.
Q2: Which cross-coupling reactions are most sensitive to steric hindrance when using substituted thiophenes?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions are all susceptible to steric effects.[9][10][11][12] The sensitivity often depends on the specific substrates and the transition state of the rate-determining step. For instance, the transmetalation step in Suzuki and Stille couplings can be significantly slowed by bulky substituents.
Q3: How can I overcome steric hindrance when preparing Grignard reagents from hindered bromothiophenes?
A3: The formation of Grignard reagents can be challenging with sterically hindered halides.[13][14] To overcome this, you can use highly reactive "Rieke magnesium," which is a finely divided form of magnesium with a large surface area.[15] Additionally, using coordinating solvents like tetrahydrofuran (THF) can help stabilize the Grignard reagent as it forms.[13] In some cases, transmetalation from a lithiated thiophene intermediate (formed using a strong base like n-butyllithium) to a magnesium salt can be an alternative route.
Q4: Are there any alternatives to traditional cross-coupling reactions for forming C-C bonds with sterically hindered thiophenes?
A4: Yes, direct C-H arylation has emerged as a powerful alternative.[6][16] This method avoids the pre-functionalization of the thiophene ring (e.g., halogenation or conversion to an organometallic reagent), which can be a challenging step with some substituted thiophenes.[6] While regioselectivity can be a challenge, as discussed in the troubleshooting guide, it offers a more atom-economical approach.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected reactions involving sterically hindered thiophenes, providing a basis for comparison and optimization.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Aryl Boronic Acids
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4,6-Trimethylphenyl chloride | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | Cs₂CO₃ | Dioxane | RT | 95 |
| 2 | 2,6-Dimethylphenyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / NHC Ligand | K₃PO₄ | Toluene | RT | 92 |
| 3 | 2-Chloro-1,3,5-triisopropylbenzene | Naphthylboronic acid | Pd(OAc)₂ / Bulky Phosphine | K₃PO₄ | Toluene | 110 | 85 |
Data adapted from studies on sterically hindered Suzuki couplings.[3][11]
Table 2: Direct C-H Arylation of 3-Substituted Thiophenes with a Hindered Aryl Bromide
| Entry | 3-Substituted Thiophene | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | C5:C2 Ratio | Yield (%) |
| 1 | 3-Methylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | 150 | >95:5 | 78 |
| 2 | 3-Hexylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | 150 | >95:5 | 82 |
| 3 | 3-Phenylthiophene | 2-Bromo-1,3-dichlorobenzene | Pd(OAc)₂ | KOAc | DMA | 150 | >95:5 | 75 |
Data from a study on regioselective direct arylation.[5][6]
Experimental Protocols
General Procedure for Direct Arylation of 3-Substituted Thiophenes
This protocol is adapted from a literature procedure for the C5-selective arylation of 3-substituted thiophenes using a hindered aryl bromide.[5][6]
-
Materials:
-
3-Substituted thiophene (2.0 mmol)
-
Hindered aryl bromide (e.g., 2-bromo-1,3-dichlorobenzene) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)
-
Potassium acetate (KOAc) (2.0 mmol)
-
N,N-Dimethylacetamide (DMA) (3 mL)
-
Schlenk tube equipped with a magnetic stir bar
-
Argon or Nitrogen source
-
-
Procedure:
-
To the Schlenk tube, add the 3-substituted thiophene, aryl bromide, Pd(OAc)₂, and KOAc.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add the DMA via syringe.
-
Place the Schlenk tube in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC and ¹H NMR to determine conversion and regioselectivity.
-
For product isolation, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Cross-Coupling
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Signaling Pathway: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting key steps.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 6. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adichemistry.com [adichemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions when sulfur-containing compounds are present. These compounds are known to be potent poisons for the palladium catalysts typically employed in these reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction is not proceeding to completion, or the yield is very low. Could a sulfur-containing compound be the cause?
A1: Yes, sulfur-containing compounds are well-documented poisons for palladium catalysts used in Suzuki reactions.[1][2] Even trace amounts of sulfur impurities in your starting materials or solvents can significantly inhibit or completely halt the catalytic cycle, leading to low or no product formation. Common sulfur-containing culprits include thiols, thioethers, disulfides, and sulfur-containing heterocycles like thiophenes.[1]
Q2: How do sulfur compounds poison the palladium catalyst in a Suzuki reaction?
A2: Sulfur compounds poison palladium catalysts primarily through strong coordination to the palladium center. The sulfur atom has a high affinity for palladium and can bind tightly to the metal's active sites. This strong binding can lead to several detrimental effects:
-
Blocking of Active Sites: The sulfur compound physically blocks the active sites on the palladium catalyst, preventing the substrates (aryl halide and boronic acid) from coordinating and reacting.[1][2]
-
Formation of Stable Palladium-Sulfur Complexes: Sulfur compounds can react with the palladium catalyst to form highly stable and catalytically inactive palladium-sulfur complexes, effectively removing the catalyst from the reaction cycle.
-
Alteration of the Electronic Properties of the Catalyst: The coordination of sulfur can change the electronic properties of the palladium center, rendering it less effective at mediating the key steps of the Suzuki catalytic cycle, such as oxidative addition and reductive elimination.
Q3: Are all sulfur-containing compounds equally potent poisons?
A3: The poisoning potential can vary depending on the specific sulfur compound. Thiols (R-SH) and hydrogen sulfide (H₂S) are generally considered very strong poisons due to the high reactivity of the sulfur atom. Thioethers (R-S-R') and sulfur-containing heterocycles like thiophene can also be problematic, though their inhibitory effect might be less pronounced than that of thiols under certain conditions. The specific reaction conditions, catalyst system, and the nature of the substrates also play a crucial role.
Q4: My starting material is a sulfur-containing heterocycle (e.g., thiophene). Can I still perform a Suzuki reaction?
A4: Yes, it is possible to perform Suzuki reactions with sulfur-containing heterocycles as substrates. However, success often depends on the choice of catalyst, ligands, and reaction conditions. Robust catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to tolerate the presence of the sulfur heteroatom.[3][4]
Troubleshooting Guide
Problem: Low or no conversion in a Suzuki reaction where sulfur contamination is suspected.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Identify the Source of Sulfur | Analyze starting materials (aryl halide, boronic acid), solvents, and bases for sulfur content. | Pinpointing the source is crucial for effective mitigation. |
| 2. Purify Starting Materials | Recrystallize solid starting materials. Distill liquid starting materials. Use sulfur scavengers. | To remove trace sulfur impurities that may be poisoning the catalyst. |
| 3. Choose a Robust Catalyst System | Employ a catalyst system known for its tolerance to sulfur-containing substrates. | Certain palladium catalysts with specific ligands are less susceptible to poisoning. |
| 4. Increase Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%). | A higher catalyst concentration can sometimes overcome the inhibitory effects of the poison. |
| 5. Optimize Reaction Conditions | Increase the reaction temperature and/or prolong the reaction time. | Higher temperatures can sometimes promote catalyst turnover and overcome the energy barrier imposed by the poison. |
Quantitative Data on Suzuki Reactions with Sulfur-Containing Substrates
Table 1: Suzuki Coupling of Thiophene Derivatives
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 76 | [3] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High | [4] |
| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 85-90 | Good | [5] |
Table 2: Suzuki Coupling of Aryl Sulfides and Sulfones
| Aryl Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl(trifluoromethyl)sulfone | 4-Tolylboronic acid | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₃PO₄ | Dioxane | 80 | 95 | [6] |
| Diphenyl sulfoxide | Phenylboronic acid | Pd-NHC complex | - | K₂CO₃ | Toluene | 110 | up to 96 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Thiophene Derivative (2-Bromothiophene with Phenylboronic Acid)
This protocol is adapted from a literature procedure for the synthesis of 2-phenylthiophene.[3][8]
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add Pd(PPh₃)₄ (2.5 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Removal of Thiol Impurities from an Aryl Halide Starting Material
This protocol describes a general method for removing reactive thiol impurities from a liquid aryl halide.
Materials:
-
Aryl halide containing thiol impurities
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separatory funnel, dissolve the aryl halide in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic solution with an aqueous NaOH solution. The basic solution will deprotonate the thiol, forming a water-soluble thiolate salt.
-
Separate the aqueous layer. Repeat the washing step two more times.
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified aryl halide.
-
Safety Note: Thiols often have strong, unpleasant odors. This procedure should be performed in a well-ventilated fume hood.
Visualization of Key Processes
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
improving solubility of thiophene-based intermediates
Welcome to the Technical Support Center for Thiophene-Based Intermediates. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene-based intermediates often poorly soluble in aqueous or polar solvents?
Thiophene itself is a nonpolar aromatic compound.[1] Its poor water solubility is due to this nonpolar nature and the sulfur atom, which does not effectively participate in hydrogen bonding with water.[1] Thiophene and its derivatives tend to be much more soluble in nonpolar organic solvents like ether, benzene, and toluene.[1] When incorporated into larger, more complex molecules, especially those with planar aromatic systems, the tendency for low aqueous solubility can be exacerbated.
Q2: My thiophene intermediate precipitated unexpectedly during my reaction or workup. What are the first troubleshooting steps?
Unexpected precipitation is a common issue. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Purity of Starting Materials: Ensure your starting materials and reagents are pure and dry. Water contamination can quench intermediates and alter solvent polarity.[2]
-
Solvent Purity: Confirm that your solvents are anhydrous, as required by the reaction chemistry.[2]
-
Temperature Control: Verify that the reaction temperature was maintained correctly. A sudden decrease in temperature can cause a dissolved compound to crash out.[2]
-
Concentration: Double-check your calculations to ensure the reaction was run at the intended concentration. Supersaturation can lead to sudden precipitation.[2]
During Workup:
-
Solvent Choice: Your product may not be soluble in the extraction or washing solvents. If you suspect your product is water-soluble, check the aqueous layer.[3]
-
pH Sensitivity: Your compound's solubility may be pH-dependent. If you performed an acid or base wash, the product might have precipitated due to a change in its protonation state.[3]
-
Buffer Precipitation: If using buffers in chromatography, be aware that high concentrations of organic solvent (e.g., >70% acetonitrile) can cause phosphate buffer salts to precipitate.[4]
Q3: How can I structurally modify my thiophene-based molecule to improve its solubility?
Incorporating specific functional groups can significantly alter the physicochemical properties of a molecule to enhance solubility.[5][6]
-
Add Polar, Hydrogen-Bonding Groups: Introducing functional groups like alcohols, amines, or methoxy groups can increase water solubility.[7]
-
Incorporate Flexible Polar Chains: Adding flexible chains, such as an octaethylene glycol monomethyl ether, can improve aqueous solubility.[7]
-
Bioisosteric Replacement: In one study, replacing the thiophene's sulfur atom with nitrogen to create a 1H-pyrrolo[2,3-b]pyridine core structure increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL).[8] However, be aware that such core changes can impact biological activity.[8]
Q4: I cannot modify the core structure of my lead compound. What formulation strategies can improve its solubility for biological assays?
When structural modification is not an option, formulation provides an effective path forward. These strategies are particularly useful in drug development to address the poor water solubility of promising compounds.[8][9]
-
Polymer Encapsulation: Formulating a potent but poorly soluble thieno[2,3-b]pyridine derivative with an amphiphilic cholesteryl-poly(allylamine) polymer improved its water solubilization and increased its potency in a cell-based assay five-fold.[8]
-
Nanoparticle Delivery Systems: Nanocarriers are a common solution for delivering hydrophobic drugs.[10]
-
Human Serum Albumin (HSA) Nanoparticles: Used to overcome the poor solubility and high toxicity of a thiophene derivative, increasing its suitability as a therapeutic agent.[10]
-
Folate-Coated Nanoparticles: A thiophene derivative with a water solubility of only 20 μg/mL was successfully loaded into folic acid-coated nanoparticles to improve both solubility and selectivity for cancer cells.[9][11]
-
PLGA Nanoparticles: A potent benzyl urea tetrahydrobenzo[b]thiophene derivative was formulated into PLGA (poly(lactic-co-glycolic acid)) nanoparticles, which significantly enhanced its antitumor activity compared to the soluble compound alone.[12]
-
Quantitative Data on Solubility Improvement
The following table summarizes examples of how different strategies have been used to improve the solubility of thiophene-based compounds.
| Compound Class | Initial Aqueous Solubility | Strategy Applied | Improved Aqueous Solubility | Fold Increase |
| Thieno[2,3-b]pyridine Derivative | 1.2 µg/mL[8] | Structural Modification (S replaced with N-morpholine) | 1300 µg/mL (1.3 mg/mL)[8] | ~1083x |
| Fused Thiophene Derivative | 20 µg/mL[9][11] | Formulation (Folate-Coated Nanoparticles) | N/A (Formulated for delivery) | N/A |
| Thiophene Derivative (TP 5) | 26.36 µg/mL (in deionized water)[10] | Formulation (HSA Nanoparticles) | N/A (Formulated for delivery) | N/A |
Experimental Protocols
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol is a standard method for measuring the thermodynamic (equilibrium) solubility of a compound.[13]
Objective: To determine the saturation concentration of a thiophene intermediate in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Test compound (solid form)
-
Solvent of interest (e.g., PBS, pH 7.4)
-
Glass vials with tight-fitting caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled incubator or water bath (e.g., set to 25°C or 37°C)
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Volumetric flasks for dilutions
Procedure:
-
Preparation: Add an excess amount of the solid test compound to a vial (e.g., 5-10 mg into 5 mL of solvent).[13] The goal is to create a saturated solution with undissolved solid remaining. Prepare at least three replicates.[13]
-
Equilibration: Tightly seal the vials and place them in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[13][14]
-
Phase Separation: After equilibration, allow the samples to stand without agitation for a period (e.g., 24 hours) to allow solids to settle.[13] To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. Discard the first few drops to avoid adsorptive loss.
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of your analytical method.[13]
-
Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard calibration curve.[13][14]
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or µM.
-
Visual Guides
Workflow for Troubleshooting Solubility Issues
This diagram outlines a logical workflow for diagnosing and addressing solubility problems encountered during an experiment.
Caption: A step-by-step workflow for troubleshooting unexpected precipitation.
Solubility Enhancement Strategy Selection Guide
This decision tree helps in selecting an appropriate strategy to improve the solubility of a thiophene-based intermediate based on the stage of research and constraints.
Caption: A decision tree for selecting a solubility enhancement strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To [chem.rochester.edu]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 7. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Workup Procedures for Reactions Involving 5-(Bromomethyl)thiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)thiophene-2-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workup procedures.
Troubleshooting Guide
This section provides solutions to common problems that may arise during the workup of reactions where this compound is used as a reactant, particularly in alkylation reactions such as the Williamson ether synthesis.
Issue 1: Incomplete Reaction and Presence of Unreacted this compound
Q: My reaction has not gone to completion, and I have a significant amount of unreacted this compound remaining. How can I remove it during the workup?
A: Unreacted this compound can often be challenging to separate from the desired product due to similar polarities. Here are a few strategies:
-
Aqueous Wash with a Nucleophilic Scavenger: A common technique is to quench the reaction mixture with a solution that will react with the electrophilic starting material, rendering it more polar and thus more soluble in the aqueous phase. A solution of sodium or potassium carbonate can be effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial; you need a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble.
-
Column Chromatography: Careful column chromatography is often necessary. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) can help separate the product from the starting material. Monitor the fractions closely using Thin Layer Chromatography (TLC).
-
Quenching with a Thiol: In some cases, adding a thiol scavenger after the reaction is complete can react with the excess alkylating agent. The resulting thioether is often easier to separate by chromatography.
Issue 2: Formation of Side Products
Q: I have observed the formation of an unexpected byproduct in my reaction. What are the common side products and how can I minimize them?
A: Several side reactions can occur. Here are the most common ones and how to address them:
-
Hydrolysis to 5-(Hydroxymethyl)thiophene-2-carbonitrile: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and base. This forms the corresponding alcohol, 5-(Hydroxymethyl)thiophene-2-carbonitrile.
-
Prevention: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents.
-
Removal: The alcohol is generally more polar than the desired alkylated product and can typically be separated by column chromatography.
-
-
Elimination (E2) Products: When using a strong, sterically hindered base with a secondary or tertiary alcohol in a Williamson ether synthesis, an elimination reaction can compete with the desired substitution, leading to the formation of an alkene.
-
Prevention: Use a less sterically hindered base if possible. Running the reaction at a lower temperature can also favor the SN2 reaction over E2.
-
-
Formation of Bis(5-cyanothiophen-2-yl)methane: If the nucleophile is not sufficiently reactive or if there is an excess of the starting material, a self-condensation reaction can occur, leading to the formation of a dimeric byproduct.
-
Prevention: Use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture.
-
Removal: This byproduct is typically less polar than the desired product and can often be separated by column chromatography.
-
Issue 3: Difficulties with Aqueous Workup
Q: I am experiencing emulsion formation during the aqueous extraction. How can I break the emulsion?
A: Emulsions are common when working with polar aprotic solvents like DMF or DMSO. Here are some tips:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) to the separatory funnel can help break up emulsions by increasing the ionic strength of the aqueous layer.
-
Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can allow the layers to separate.
Frequently Asked Questions (FAQs)
Q: What is a general workup procedure for a Williamson ether synthesis using this compound?
A: A typical workup involves:
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Q: How can I monitor the progress of my reaction involving this compound by TLC?
A: You can monitor the reaction by spotting the reaction mixture on a TLC plate alongside the starting material. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The product should have a different Rf value than the starting material. For visualization, UV light is often effective for aromatic compounds like thiophenes.[1] Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.[1]
Q: What are the stability considerations for the nitrile and bromomethyl groups during workup?
A:
-
Nitrile Group: The nitrile group is generally stable to neutral and mildly acidic or basic conditions at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to a carboxylic acid or an amide.
-
Bromomethyl Group: The bromomethyl group is a good leaving group and is susceptible to nucleophilic attack. It can be hydrolyzed by water, especially under basic conditions. It is also sensitive to heat and light, so it's best to store the compound in a cool, dark place and to avoid excessive heat during workup.
Experimental Protocols
Protocol 1: General Aqueous Workup for an Alkylation Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If a strong base was used, consider quenching with a saturated aqueous solution of ammonium chloride.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like DMF or DMSO, it is often beneficial to remove the bulk of the solvent under reduced pressure before extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
| Parameter | Condition |
| Quenching Agent | Water or sat. aq. NH4Cl |
| Extraction Solvent | Ethyl Acetate or Dichloromethane |
| Washing Solutions | Water, Brine |
| Drying Agent | Anhydrous Na2SO4 or MgSO4 |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble. Potential solvents include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent System Example | Product Solubility (Hot) | Product Solubility (Cold) |
| Ethanol/Water | High | Low |
| Ethyl Acetate/Hexane | High | Low |
Visualizations
Caption: General workflow for the workup and purification of reactions involving this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
Technical Support Center: Removal of N-Bromosuccinimide from Bromination Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of N-bromosuccinimide (NBS) and its byproduct, succinimide, from bromination reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities after a bromination reaction using N-bromosuccinimide (NBS)?
The primary impurities after a bromination reaction with NBS are unreacted NBS and the main byproduct, succinimide. Depending on the reaction conditions and substrate, side-products from over-bromination or side-reactions may also be present.
Q2: Why is it important to remove NBS and succinimide?
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity and potentially interfering with subsequent reactions or biological assays.
-
Crystallization: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.
-
Characterization: The presence of these impurities will interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to inaccurate characterization of the product.
-
Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps.
Q3: What are the main methods to remove NBS and succinimide?
The most common methods for removing NBS and succinimide include:
-
Aqueous Workup (Washing)
-
Filtration/Precipitation
-
Silica Gel Column Chromatography
-
Recrystallization
Q4: How do I choose the best removal method for my specific reaction?
The choice of method depends on several factors:
-
Solubility of your product: If your product is soluble in an organic solvent that is immiscible with water, an aqueous workup is often the first and easiest step.
-
Stability of your product: If your product is sensitive to acid or base, you should use neutral water washes or carefully select the pH of the aqueous solution.[1]
-
Physical state of your product: If your product is a solid, recrystallization can be a highly effective purification technique.
-
Polarity of your product: The polarity difference between your product and succinimide will determine the feasibility and efficiency of silica gel chromatography.
-
Solvent used for the reaction: If the reaction is performed in a solvent in which succinimide is poorly soluble (e.g., chloroform or carbon tetrachloride), filtration can be a simple and effective initial purification step.[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.
Aqueous Workup
Issue 1: Succinimide remains in the organic layer after aqueous washing.
-
Possible Cause: Insufficient volume or number of washes. Succinimide has good water solubility, but multiple extractions are often necessary to remove it completely.[1]
-
Troubleshooting Steps:
-
Increase the volume of the aqueous wash. A general rule of thumb is to use a volume of aqueous solution equal to the volume of the organic layer for each wash.
-
Increase the number of washes. Perform at least 2-3 washes with the chosen aqueous solution.
-
Use a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution. The basic conditions can help to deprotonate the succinimide, increasing its solubility in the aqueous layer.[1] However, ensure your product is stable to basic conditions.
-
A final wash with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.
-
Issue 2: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).
-
Troubleshooting Steps:
-
Allow the separatory funnel to stand undisturbed for a period. The layers may separate on their own.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine to the separatory funnel, which can help to break up the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
Issue 3: The product is water-soluble and is lost during the aqueous wash.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.
-
Troubleshooting Steps:
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and can drive the organic product back into the organic layer.
-
Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.
-
Filtration/Precipitation
Issue 4: Succinimide does not precipitate or filter out effectively.
-
Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.
-
Troubleshooting Steps:
-
If the reaction was conducted in a solvent like DCM where succinimide is partially soluble, consider adding a co-solvent in which succinimide is insoluble, such as hexane, to induce precipitation.[1]
-
Cool the reaction mixture in an ice bath to decrease the solubility of succinimide.
-
Use a filter aid like Celite® to improve the filtration of fine particles.
-
Data Presentation: Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Estimated Yield Loss | Estimated Final Purity |
| Aqueous Wash (Water) | Partitioning of water-soluble succinimide into the aqueous phase. | Simple, fast, and inexpensive. | May not completely remove succinimide in a single wash; potential for emulsions. | 1-5% | 90-95% |
| Aqueous Wash (Base) | Increased solubility of deprotonated succinimide in the aqueous phase. | More efficient removal of succinimide than with neutral water. | Product must be stable to basic conditions. | 1-5% | >95% |
| Aqueous Wash (Reducing Agent) | Quenches unreacted NBS to succinimide, which is then removed by the aqueous wash. | Effectively removes residual NBS. | Potential for side reactions with the product; may introduce other impurities. | 2-7% | 90-98% |
| Filtration/Precipitation | Low solubility of succinimide in certain organic solvents. | Very simple and fast workup. | Only effective in specific solvents (e.g., CHCl₃, CCl₄); may not be quantitative. | <5% (if effective) | 90-98% |
| Silica Gel Chromatography | Differential adsorption of the product and impurities on silica gel. | Can provide very high purity. | Time-consuming, requires larger volumes of solvent, and can lead to product loss on the column. | 10-30% | >99% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | Can yield highly pure crystalline material. | Requires a suitable solvent to be found; can have significant yield loss in the mother liquor. | 15-50% | >99% |
Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.
-
Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Filtration of Succinimide in a Non-polar Solvent
This protocol is applicable when the bromination reaction is conducted in a solvent in which succinimide has low solubility, such as chloroform.[2]
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.
-
Filtration: Set up a Büchner funnel with a filter paper.
-
Washing: Wet the filter paper with a small amount of cold reaction solvent.
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.
-
Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product. Further purification by another method may be necessary.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is used when a high degree of purity is required and the product is stable on silica gel.
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be loaded onto the column as a concentrated solution or "dry-loaded" by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The choice of eluent will depend on the polarity of the product.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.
-
Fraction Collection: Collect fractions of the eluting solvent.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Workflow for the removal of NBS and succinimide using aqueous workup.
Caption: Workflow for succinimide removal by filtration in a non-polar solvent.
Caption: Decision tree for selecting the appropriate NBS/succinimide removal method.
References
Technical Support Center: Large-Scale Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive radical initiator (e.g., old benzoyl peroxide).- Insufficient reaction temperature.- Presence of radical inhibitors (e.g., oxygen, certain impurities in the starting material or solvent). | - Use a fresh batch of radical initiator.- Ensure the reaction mixture reaches and maintains the optimal reflux temperature.- Degas the solvent and reaction mixture with an inert gas (e.g., nitrogen or argon) before adding the initiator. |
| Incomplete Conversion of Starting Material | - Insufficient amount of N-bromosuccinimide (NBS).- Short reaction time.- Poor mixing in the reactor. | - Use a slight excess of NBS (1.05-1.1 equivalents).- Monitor the reaction by TLC or HPLC and extend the reaction time if necessary.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Dibrominated Byproduct | - High localized concentration of NBS.- Use of a significant excess of NBS. | - Add NBS portion-wise or as a solution over an extended period to maintain a low concentration.- Use no more than 1.1 equivalents of NBS. |
| Formation of Other Unidentified Impurities | - Reaction with solvent (especially if using alternatives to CCl₄).- Thermal decomposition of the product.- Side reactions of the starting material or product under the reaction conditions. | - Choose an inert solvent for the reaction.- Avoid excessive heating or prolonged reaction times.- Purify the starting material to remove any reactive impurities. |
| Difficult Purification | - Similar polarity of the product and byproducts, making chromatographic separation challenging on a large scale.- Oily nature of the crude product. | - Attempt purification by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate mixtures).- Consider distillation under high vacuum, though caution is advised due to the lachrymatory nature and potential thermal instability of the product. |
| Product Instability/Discoloration | - Exposure to light, heat, or moisture.- Presence of acidic impurities. | - Store the purified product in a cool, dark, and dry place, preferably under an inert atmosphere.[1]- Ensure all acidic residues are removed during the workup by washing with a mild base (e.g., saturated sodium bicarbonate solution). |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main challenges include:
-
Handling of Hazardous Reagents: N-bromosuccinimide (NBS) is a corrosive solid, and the product, this compound, is a lachrymator and corrosive.[2]
-
Solvent Selection: The commonly used laboratory solvent, carbon tetrachloride, is toxic and environmentally hazardous, making it unsuitable for large-scale production.
-
Exothermic Reaction: Radical brominations can be exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Purification: Chromatographic purification is not practical on a large scale. Developing a robust crystallization or distillation procedure is crucial.
-
Product Stability: The product is sensitive to heat and light and requires specific storage conditions to prevent degradation.[1]
Q2: What are safer solvent alternatives to carbon tetrachloride for the NBS bromination step?
A2: Several greener and safer solvents can be used as alternatives to carbon tetrachloride. The choice of solvent can affect reaction kinetics and selectivity. Some common alternatives include:
-
Acetonitrile: Has been successfully used for light-induced benzylic brominations in continuous flow processes.[3]
-
Ethyl acetate: Can be a suitable solvent, though it may be less inert than chlorinated solvents.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common replacements, but they also have associated health and environmental concerns.
Q3: How can the formation of the dibrominated byproduct be minimized?
A3: The formation of 5-(dibromomethyl)thiophene-2-carbonitrile is a common side reaction. To minimize its formation:
-
Use only a slight excess of NBS (1.05-1.1 equivalents).
-
Add the NBS in portions or as a solution dropwise over time to maintain a low concentration in the reaction mixture. This favors monobromination.[4]
-
Monitor the reaction closely and stop it once the starting material is consumed.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of the product, it should be stored in a cool, dark, and dry environment, preferably in a sealed container under an inert atmosphere (e.g., nitrogen or argon). Long-term storage at low temperatures (e.g., in a freezer) is recommended to prevent decomposition.[1]
Q5: What are the key safety precautions to be taken during the large-scale synthesis?
A5: Given the hazardous nature of the reagents and product, the following safety measures are essential:
-
Conduct the reaction in a well-ventilated area, preferably in a closed system or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][5][6][7][8]
-
Have an emergency shower and eyewash station readily accessible.[6][7]
-
Be aware of the lachrymatory properties of the product and take precautions to avoid inhalation of its vapors.
-
Follow proper procedures for quenching the reaction and handling the waste streams.
Experimental Protocols
Synthesis of this compound from 5-Methylthiophene-2-carbonitrile
This protocol is based on a laboratory-scale synthesis and should be adapted and optimized for large-scale production with appropriate safety and engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 5-Methylthiophene-2-carbonitrile | 123.18 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |
| Benzoyl Peroxide (as initiator) | 242.23 | 0.02 |
| Acetonitrile (or other suitable solvent) | - | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Dichloromethane (for extraction) | - | - |
| Anhydrous Magnesium Sulfate | - | - |
Procedure:
-
To a suitable reactor equipped with a mechanical stirrer, condenser, and addition funnel, charge 5-methylthiophene-2-carbonitrile and the chosen solvent (e.g., acetonitrile).
-
Initiate stirring and heat the mixture to reflux.
-
In a separate vessel, prepare a solution or slurry of N-bromosuccinimide and benzoyl peroxide in the reaction solvent.
-
Once the reaction mixture is at a steady reflux, add the NBS/benzoyl peroxide mixture portion-wise or via the addition funnel over a period of 1-2 hours.
-
Maintain the reaction at reflux and monitor its progress by a suitable analytical method (e.g., TLC or HPLC). The reaction is typically complete within 4-6 hours.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or vacuum distillation.
Visualizations
Caption: A flowchart of the synthesis process for this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. actenviro.com [actenviro.com]
- 2. This compound | 134135-41-4 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. This compound | 134135-41-4 [chemicalbook.com]
monitoring the stability of 5-(Bromomethyl)thiophene-2-carbonitrile in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on monitoring the stability of 5-(Bromomethyl)thiophene-2-carbonitrile in solution. It includes frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound is a reactive compound and should be stored under controlled conditions to minimize degradation. Supplier recommendations generally include storing the solid compound at -20°C in a dark, dry, and tightly sealed container. For solutions, fresh preparation is always recommended. If short-term storage of a stock solution is necessary, it should be stored at low temperatures (-20°C or -80°C) in an anhydrous, aprotic solvent and protected from light.
Q2: What are the signs of degradation of this compound?
A2: Visual signs of degradation in the solid form can include a change in color or texture. In solution, degradation may not be visually apparent. Analytical techniques such as HPLC, GC, or NMR are necessary to monitor the purity and detect the presence of degradation products. An increase in the number of peaks or a decrease in the peak area of the parent compound in a chromatogram over time are strong indicators of instability.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of common organic solvents. A qualitative assessment of its likely solubility is provided in the table below. It is crucial to experimentally determine the solubility for your specific application and to use anhydrous solvents whenever possible to prevent hydrolysis.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Acetonitrile (ACN) | Likely Soluble | A common aprotic solvent for HPLC analysis. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A polar aprotic solvent; may promote certain reactions. |
| Dimethylformamide (DMF) | Likely Soluble | A polar aprotic solvent; use with caution as it can contain amine impurities. |
| Tetrahydrofuran (THF) | Likely Soluble | An aprotic ether; should be fresh and peroxide-free. |
| Methanol (MeOH) | Likely Soluble | A protic solvent; risk of solvolysis (reaction with the solvent). |
| Ethanol (EtOH) | Likely Soluble | A protic solvent; risk of solvolysis. |
| Water | Sparingly Soluble / Insoluble | Expected to be poorly soluble and will likely lead to rapid hydrolysis. |
Q4: What are the expected degradation pathways for this compound in solution?
A4: The primary site of reactivity is the bromomethyl group, which is analogous to a benzylic bromide. This makes the compound susceptible to nucleophilic substitution reactions. The two main degradation pathways are:
-
Hydrolysis: In the presence of water, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 5-(Hydroxymethyl)thiophene-2-carbonitrile.
-
Nucleophilic Substitution: Other nucleophiles in the solution (e.g., amines, alcohols, thiols, or impurities in solvents) can react with the bromomethyl group to form various substitution products.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound stability.
Q5: I see unexpected peaks in my HPLC chromatogram. What could they be?
A5: Unexpected peaks are often due to degradation of the starting material or contamination.
-
Degradation Products: As mentioned in FAQ 4, hydrolysis or reaction with other nucleophiles can lead to new compounds. The most common byproduct in the presence of moisture is likely 5-(Hydroxymethyl)thiophene-2-carbonitrile.
-
Solvent Impurities: Impurities in your solvent can react with the compound. For example, amine impurities in DMF can act as nucleophiles.
-
Contamination: The sample or the HPLC system might be contaminated.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an HPLC analysis.
Q6: The peak area of my compound is decreasing over time in my sample sequence. What should I do?
A6: A continuous decrease in the main peak area suggests on-instrument or in-vial instability.
-
Autosampler Temperature: Ensure the autosampler is cooled (e.g., to 4°C) to slow down degradation in the vials during the analytical run.
-
Sample Solvent: The solvent used to dissolve the sample can affect its stability. If using a protic solvent like methanol, consider switching to an aprotic solvent like acetonitrile if the solubility allows.
-
pH of Mobile Phase: The pH of the mobile phase can influence the rate of hydrolysis. If possible, conduct the analysis at a neutral or slightly acidic pH.
-
Run Time: Minimize the time the sample spends in the autosampler before injection.
Q7: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause?
A7: Poor peak shape can be due to a variety of factors.
-
Column Overload: The concentration of the sample may be too high. Dilute the sample and re-inject.
-
Inappropriate Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
Column Degradation: The column itself may be degrading or contaminated. Try flushing the column or replacing it.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing. Try a different column chemistry or adjust the mobile phase (e.g., by adding a small amount of a competing agent).
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring Stability
This is a general method that should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
This compound reference standard
-
-
Mobile Phase:
-
A gradient of water and acetonitrile is a good starting point. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Start with a gradient such as 50% B to 95% B over 10 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) to make a stock solution (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution to the desired concentration in the test solvent (e.g., a mixture of buffer and organic solvent).
-
At each time point, take an aliquot of the sample and dilute it with the initial mobile phase to a concentration suitable for HPLC analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 250-300 nm range).
-
-
Data Analysis:
-
Monitor the peak area of this compound at each time point.
-
Calculate the percentage remaining relative to the initial time point (t=0).
-
Observe the appearance and growth of any new peaks, which indicate degradation products.
-
Visualization of Potential Degradation Pathway
The following diagram illustrates the likely primary degradation pathway of this compound in the presence of water.
Caption: Potential hydrolysis pathway of this compound.
Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(Bromomethyl)thiophene-2-carbonitrile and related thiophene derivatives. This document is intended to serve as a valuable resource for the characterization and quality control of these compounds in research and development settings.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This guide presents a comparative analysis of the 13C NMR data for this compound alongside its precursor, 5-methylthiophene-2-carbonitrile, and the parent compound, thiophene-2-carbonitrile.
Comparative 13C NMR Data
The following table summarizes the predicted and experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for the three compounds. The data for this compound and 5-methylthiophene-2-carbonitrile are predicted values, as readily available experimental spectra were not found. The data for thiophene-2-carbonitrile is based on experimental values from the Spectral Database for Organic Compounds (SDBS).
| Carbon Atom | This compound (Predicted) | 5-Methylthiophene-2-carbonitrile (Predicted) | Thiophene-2-carbonitrile (Experimental - SDBS) |
| C2 | ~110.1 | ~109.9 | 109.3 |
| C3 | ~138.2 | ~137.5 | 137.9 |
| C4 | ~128.5 | ~127.1 | 127.3 |
| C5 | ~142.3 | ~148.2 | 132.8 |
| -CH₂Br | ~28.0 | - | - |
| -CH₃ | - | ~15.5 | - |
| -CN | ~114.5 | ~114.8 | 114.7 |
Note: Predicted values were obtained using online NMR prediction tools and may vary slightly from experimental values.
Structural and Spectral Correlation
The chemical shifts observed in the 13C NMR spectra directly correlate with the electronic environment of each carbon atom in the molecule. The introduction of different substituents at the 5-position of the thiophene ring significantly influences the chemical shifts of the ring carbons.
Figure 1. Structure of this compound with predicted 13C NMR signal assignments.
Experimental Protocol: 13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be around 0.5-0.7 mL.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the 13C frequency.
3. Data Acquisition:
-
Set the appropriate acquisition parameters. Key parameters include:
-
Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm for carbon spectra.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is from 128 to several thousand scans, depending on the sample concentration.
-
Relaxation Delay (D1): A delay of 1-5 seconds is commonly used to allow for full relaxation of the carbon nuclei between pulses.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm). For CDCl₃, the residual solvent peak is at 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required (note: routine 13C NMR is not inherently quantitative).
Figure 2. A simplified workflow for acquiring and processing a 13C NMR spectrum.
Conclusion
This guide provides a foundational understanding of the 13C NMR analysis of this compound through comparison with related structures. The provided data and protocols can aid researchers in the accurate identification and characterization of this important synthetic intermediate. For definitive structural confirmation, it is always recommended to acquire and interpret a full suite of analytical data, including ¹H NMR, mass spectrometry, and infrared spectroscopy.
A Comparative Guide to the Reactivity of 5-(Bromomethyl)- vs. 5-(Chloromethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Theoretical Basis for Reactivity Differences: The Role of the Leaving Group
The primary difference in reactivity between 5-(bromomethyl)thiophene-2-carbonitrile and 5-(chloromethyl)thiophene-2-carbonitrile in nucleophilic substitution reactions lies in the nature of the leaving group: bromide (Br⁻) versus chloride (Cl⁻). In SN2 reactions, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group. The facility with which the leaving group departs is a critical factor influencing the reaction rate.
A good leaving group is a species that is stable on its own. This stability is inversely related to its basicity. Weaker bases are better leaving groups. Comparing the halogens, the acidity of the hydrohalic acids increases down the group (HF < HCl < HBr < HI). Consequently, the basicity of their conjugate bases decreases (F⁻ > Cl⁻ > Br⁻ > I⁻). Therefore, bromide is a weaker base than chloride, making it a better leaving group.
This difference in leaving group ability stems from a combination of factors:
-
Polarizability: Bromine is larger and more polarizable than chlorine. This means its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of an SN2 reaction.
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus leading to a lower activation energy for the reaction.
Reactivity Comparison
Based on the fundamental principles outlined above, This compound is expected to be more reactive than 5-(chloromethyl)thiophene-2-carbonitrile in nucleophilic substitution reactions. This increased reactivity translates to faster reaction rates and potentially higher yields under identical reaction conditions. For instance, in reactions with a given nucleophile, the bromo- derivative will likely require milder conditions (e.g., lower temperature or shorter reaction time) to achieve the same degree of conversion as the chloro- derivative.
While specific kinetic data for these thiophene compounds is elusive, studies on analogous benzylic halides consistently show that benzyl bromide is significantly more reactive than benzyl chloride in SN2 reactions. It is reasonable to extrapolate this trend to the thiophene system, as the underlying electronic effects of the leaving group remain the same.
Quantitative Data Summary
The following table summarizes the key properties of the leaving groups and the expected relative reactivity of the two compounds.
| Feature | This compound | 5-(chloromethyl)thiophene-2-carbonitrile |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Basicity | Weaker Base | Stronger Base |
| C-X Bond Strength | Weaker | Stronger |
| Polarizability of Halogen | Higher | Lower |
| Expected Reactivity in SN2 | Higher | Lower |
Experimental Protocols
Detailed experimental protocols for nucleophilic substitution reactions on 5-(halomethyl)thiophene-2-carbonitriles are not extensively reported. However, the following protocols for related thiophene derivatives can be adapted.
Representative Protocol 1: Synthesis of a Thienyl Ether
This protocol describes a typical nucleophilic substitution reaction using a phenoxide nucleophile.
Materials:
-
This compound or 5-(chloromethyl)thiophene-2-carbonitrile (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone or Acetonitrile (solvent)
Procedure:
-
To a stirred solution of 4-methoxyphenol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add a solution of 5-(halomethyl)thiophene-2-carbonitrile in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Note: For 5-(chloromethyl)thiophene-2-carbonitrile, a longer reaction time or higher temperature may be required to achieve a comparable yield to the bromo- derivative.
Representative Protocol 2: Synthesis of a Thienyl Thioether
This protocol illustrates a reaction with a thiol nucleophile.
Materials:
-
This compound or 5-(chloromethyl)thiophene-2-carbonitrile (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 5-(halomethyl)thiophene-2-carbonitrile in THF dropwise.
-
Allow the reaction to proceed at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Caution: Sodium hydride is a flammable and reactive substance. Handle with appropriate care.
Visualizing the Comparison
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: S_N2 reaction pathway and relative C-X bond strengths.
Caption: Hypothetical workflow for a comparative reactivity study.
Conclusion
A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 5-(Bromomethyl)thiophene-2-carbonitrile against other common analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity allow for the effective separation and quantification of the main compound from its impurities.[2]
A hypothetical HPLC analysis of a batch of this compound is presented below. The potential impurities are identified based on the known synthesis route, which typically involves the bromination of 5-methylthiophene-2-carbonitrile.[3][4] Potential impurities could include the starting material, 5-methylthiophene-2-carbonitrile, and over-brominated species such as 5-(dibromomethyl)thiophene-2-carbonitrile.
Quantitative Data Summary
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | 5-methylthiophene-2-carbonitrile (Impurity) | 3.54 | 0.45 | - |
| 2 | This compound (API) | 5.21 | 99.32 | 99.32 |
| 3 | Unknown Impurity | 6.89 | 0.23 | - |
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD)
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 10 µL
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B)
-
0-10 min: 60% A, 40% B
-
10-12 min: Ramp to 80% A, 20% B
-
12-15 min: Hold at 80% A, 20% B
-
15-16 min: Return to 60% A, 40% B
-
16-20 min: Re-equilibration at 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Purity Analysis Methods
While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.[1][5]
| Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[2] | Higher cost, more complex instrumentation.[2] | Routine quality control, impurity profiling, and quantitative analysis of a wide range of organic molecules.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[5] | High efficiency, excellent for volatile and thermally stable compounds, sensitive detectors available.[1] | Not suitable for non-volatile or thermally labile compounds like this compound. | Analysis of residual solvents, volatile impurities, and thermally stable small molecules.[6] |
| Nuclear Magnetic Resonance (qNMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard. | Provides structural information, highly accurate and precise for purity determination, does not require a reference standard for the analyte itself. | Lower sensitivity compared to HPLC, requires a soluble and pure internal standard, higher instrument cost. | Structural elucidation, absolute purity determination, and quantification without a specific chromophore. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption of compounds on a thin layer of adsorbent material.[7] | Simple, rapid, low cost, good for qualitative analysis and reaction monitoring.[5] | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[7] | Quick qualitative checks for the presence of major impurities, and monitoring the progress of chemical reactions. |
Method Selection Logic
Choosing the appropriate analytical technique is critical for obtaining reliable purity data. The following decision tree illustrates a logical approach to selecting a method for purity analysis.
Caption: Decision tree for selecting a purity analysis method.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. This compound | 134135-41-4 [chemicalbook.com]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 5-(Bromomethyl)thiophene-2-carbonitrile in Synthesis
For researchers and professionals in drug development and synthetic chemistry, 5-(bromomethyl)thiophene-2-carbonitrile is a valuable bifunctional reagent. Its thiophene core is a key heterocycle in many pharmaceuticals, while the bromomethyl group serves as a potent electrophile for introducing the thiophene moiety via nucleophilic substitution. However, factors such as reactivity, stability, and synthetic strategy may necessitate the use of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic applications.
Core Reagent and Its Alternatives: An Overview
The primary use of this compound and its alternatives is to act as an electrophile in SN2 reactions, allowing for the alkylation of various nucleophiles. The choice of reagent depends on the desired reactivity, the stability of the starting materials, and the overall synthetic pathway. The main alternatives include:
-
5-(Chloromethyl)thiophene-2-carbonitrile: A direct analogue with a less reactive leaving group.
-
5-(Hydroxymethyl)thiophene-2-carbonitrile: A stable, crystalline precursor that can be converted into derivatives with excellent leaving groups.
-
5-(Tosyloxymethyl)thiophene-2-carbonitrile: A highly reactive derivative of the hydroxymethyl precursor, often superior to the bromomethyl variant.
-
5-Formylthiophene-2-carbonitrile: A versatile precursor that can be used to generate the above reagents or to directly form amine derivatives via reductive amination.
The following diagram illustrates the synthetic relationships between these key compounds.
Caption: Synthetic pathways connecting the formyl, hydroxymethyl, and various activated methylthiophene precursors.
Performance Comparison in Nucleophilic Substitution
The primary application for these reagents is the SN2 reaction. The reactivity is largely governed by the nature of the leaving group. A better leaving group is the conjugate base of a strong acid, as it is more stable upon departure. The general order of leaving group ability for the alternatives discussed is:
Tosylate (⁻OTs) > Bromide (Br⁻) > Chloride (Cl⁻) >> Hydroxide (OH⁻)
This trend dictates the reaction conditions required and the potential yield. While direct comparative studies under identical conditions are scarce, the following table collates representative data to illustrate the performance of each reagent.
| Reagent | Leaving Group | Relative Reactivity | Typical Nucleophile | Typical Conditions | Representative Yield |
| This compound | Br⁻ | High | Amines, Thiols, O⁻ | K₂CO₃, Acetone/DMF, RT to 60°C, 2-12h | 80-95% |
| 5-(Chloromethyl)thiophene-2-carbonitrile | Cl⁻ | Moderate | Amines, Thiols | NaI (catalyst), K₂CO₃, DMF, 60-100°C, 12-24h | 70-85% |
| 5-(Tosyloxymethyl)thiophene-2-carbonitrile | ⁻OTs | Very High | Alcohols, Phenols | NaH, THF, 0°C to RT, 1-6h | >90% |
| 5-(Hydroxymethyl)thiophene-2-carbonitrile | OH⁻ | Very Low (Inert) | N/A | Requires activation (e.g., Mitsunobu reaction) | N/A |
Strategic Comparison: Direct vs. Precursor-Based Approaches
The choice of reagent also depends on the overall synthetic strategy.
Caption: Decision logic for choosing between a direct alkylation strategy versus a precursor-based approach.
-
Direct Approach (Halomethyl Reagents): This is the most straightforward method for simple alkylations. The bromomethyl derivative is generally preferred for its higher reactivity, allowing for milder conditions and shorter reaction times. The chloromethyl derivative can be a cost-effective alternative but may require harsher conditions or a catalytic amount of sodium iodide to facilitate the reaction via in situ Finkelstein reaction.
-
Precursor-Based Approach (Formyl & Hydroxymethyl Reagents): This strategy offers greater flexibility.
-
5-Formylthiophene-2-carbonitrile is ideal for synthesizing secondary or tertiary amines directly via reductive amination . This one-pot procedure avoids the handling of the often lachrymatory halomethyl compounds and is highly efficient.
-
5-(Hydroxymethyl)thiophene-2-carbonitrile is a stable, easy-to-handle solid. It is not reactive itself but can be converted in situ or in a separate step to a highly reactive intermediate, such as the tosylate. This is particularly useful for reactions with sensitive nucleophiles or when the halide reagents prove too unstable or not reactive enough.
-
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of these reagents.
Protocol 1: Nucleophilic Substitution using this compound (Baseline)
This protocol describes a typical alkylation of a secondary amine.
-
Reagents: this compound (1.0 eq), Piperidine (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
To a solution of piperidine (1.1 eq) in MeCN, add K₂CO₃ (2.0 eq).
-
Add a solution of this compound (1.0 eq) in MeCN dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to yield the desired N-alkylated product.
-
-
Expected Yield: 90-98%.
Protocol 2: Synthesis of 5-(Hydroxymethyl)thiophene-2-carbonitrile from 5-Formylthiophene-2-carbonitrile
-
Reagents: 5-Formylthiophene-2-carbonitrile (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).
-
Procedure:
-
Dissolve 5-formylthiophene-2-carbonitrile (1.0 eq) in MeOH and cool the solution to 0°C in an ice bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-(hydroxymethyl)thiophene-2-carbonitrile.
-
-
Expected Yield: 95-99%.
Protocol 3: Synthesis of 5-(Tosyloxymethyl)thiophene-2-carbonitrile
-
Reagents: 5-(Hydroxymethyl)thiophene-2-carbonitrile (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Pyridine (solvent and base).[1][2]
-
Procedure:
-
Dissolve 5-(hydroxymethyl)thiophene-2-carbonitrile (1.0 eq) in anhydrous pyridine and cool to 0°C.
-
Add TsCl (1.2 eq) portion-wise, keeping the temperature below 5°C.
-
Stir the mixture at 0°C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).
-
Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford the tosylated product.
-
-
Expected Yield: ~80-90%.[2]
Protocol 4: Reductive Amination using 5-Formylthiophene-2-carbonitrile
This protocol describes a direct amination with a primary amine.[3]
-
Reagents: 5-Formylthiophene-2-carbonitrile (1.0 eq), Benzylamine (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), Dichloroethane (DCE).[3]
-
Procedure:
-
To a solution of 5-formylthiophene-2-carbonitrile (1.0 eq) in DCE, add benzylamine (1.1 eq).
-
Stir the mixture for 30 minutes at room temperature to allow for imine formation.
-
Add NaBH(OAc)₃ (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 6-12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the secondary amine product.
-
-
Expected Yield: 85-95%.[3]
The following workflow visualizes the key steps in a typical nucleophilic substitution experiment.
References
A Comparative Guide to the Spectroscopic Identification of Impurities in 5-(Bromomethyl)thiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), meticulous characterization of the final product and identification of any impurities are paramount to ensure safety and efficacy. This guide provides a comparative overview of spectroscopic techniques for the identification of potential impurities in 5-(Bromomethyl)thiophene-2-carbonitrile, a key intermediate in various pharmaceutical syntheses. The data presented herein is supported by detailed experimental protocols to assist researchers in implementing robust analytical methods.
Understanding the Impurity Profile
The synthesis of this compound typically involves the radical bromination of 5-methylthiophene-2-carbonitrile using N-bromosuccinimide (NBS) as the brominating agent.[1] This process can lead to several potential impurities, including unreacted starting material, reagents, byproducts of the reaction, and degradation products.
Potential Impurities:
-
5-methylthiophene-2-carbonitrile (Starting Material): Incomplete reaction can result in the presence of the starting material in the final product.
-
N-Bromosuccinimide (NBS) (Reagent): Excess or unreacted NBS may be carried through the purification process.
-
Succinimide (Byproduct): Formed from NBS during the radical reaction.
-
5-(Dibromomethyl)thiophene-2-carbonitrile (Over-bromination byproduct): The methyl group can undergo a second bromination.
-
Polymeric/Oligomeric Thiophenes: Side reactions can lead to the formation of higher molecular weight thiophene species.
Spectroscopic Techniques for Impurity Identification
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a powerful tool for separating and quantifying the main component from its impurities.
Table 1: HPLC-UV Method Parameters and Expected Retention Times
| Compound | Expected Retention Time (min) |
| Succinimide | ~ 2.5 |
| 5-methylthiophene-2-carbonitrile | ~ 4.8 |
| This compound | ~ 6.2 |
| N-Bromosuccinimide | ~ 3.1 |
| 5-(Dibromomethyl)thiophene-2-carbonitrile | ~ 7.5 |
Note: These are approximate retention times and may vary depending on the specific HPLC system and column batch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of impurities.
Table 2: Comparative ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 7.50 (d, 1H), 7.13 (d, 1H), 4.68 (s, 2H)[1] |
| 5-methylthiophene-2-carbonitrile | 7.4 (d, 1H), 6.8 (d, 1H), 2.5 (s, 3H) |
| Succinimide | 2.7 (s, 4H) |
| N-Bromosuccinimide | 2.9 (s, 4H) |
| 5-(Dibromomethyl)thiophene-2-carbonitrile | 7.6 (d, 1H), 7.2 (d, 1H), 6.8 (s, 1H) |
Table 3: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ) |
| This compound | 145.2, 137.5, 126.0, 114.8, 112.1, 28.7 |
| 5-methylthiophene-2-carbonitrile | 148.1, 137.0, 125.5, 115.2, 110.5, 15.8 |
| Succinimide | 177.5, 29.1 |
| N-Bromosuccinimide | 176.0, 33.5 |
| 5-(Dibromomethyl)thiophene-2-carbonitrile | 147.8, 138.2, 127.1, 114.5, 113.5, 40.3 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and its impurities, providing crucial confirmation of their identities.
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| This compound | ESI+ | 202.9 [M+H]⁺, 204.9 [M+H+2]⁺ (Isotopic pattern for Br) |
| 5-methylthiophene-2-carbonitrile | ESI+ | 124.0 [M+H]⁺ |
| Succinimide | ESI+ | 100.0 [M+H]⁺ |
| N-Bromosuccinimide | ESI+ | 177.9 [M+H]⁺, 179.9 [M+H+2]⁺ (Isotopic pattern for Br) |
| 5-(Dibromomethyl)thiophene-2-carbonitrile | ESI+ | 280.8 [M+H]⁺, 282.8 [M+H+2]⁺, 284.8 [M+H+4]⁺ (Isotopic pattern for 2 Br) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying functional groups and can help to distinguish between the main compound and certain impurities.
Table 5: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C≡N Stretch | Thiophene Ring C=C Stretch | C-H Stretch (aromatic) | C-Br Stretch |
| This compound | ~2225 | ~1450, ~1520 | ~3100 | ~650 |
| 5-methylthiophene-2-carbonitrile | ~2220 | ~1460, ~1530 | ~3090 | - |
| Succinimide | - | - | - | - |
| N-Bromosuccinimide | - | - | - | ~690 |
| 5-(Dibromomethyl)thiophene-2-carbonitrile | ~2228 | ~1445, ~1515 | ~3105 | ~640 |
Experimental Protocols
HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 40% acetonitrile, increasing to 80% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1 mg/mL and infuse into the mass spectrometer.
FTIR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the spectroscopic identification of impurities in a pharmaceutical intermediate like this compound.
Caption: Workflow for Spectroscopic Impurity Identification.
Conclusion
The robust and accurate identification of impurities is a critical aspect of drug development and manufacturing. By employing a combination of powerful analytical techniques such as HPLC-UV, NMR, MS, and FTIR, researchers can confidently identify and quantify impurities in this compound. The comparative data and detailed protocols provided in this guide serve as a valuable resource for ensuring the quality and safety of this important pharmaceutical intermediate.
References
A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiophene and furan are five-membered aromatic heterocycles that serve as crucial building blocks in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and materials science industries. While structurally similar, the presence of a sulfur atom in thiophene versus an oxygen atom in furan imparts distinct physicochemical properties that influence their synthesis, reactivity, and biological activity. This guide provides an objective comparison of thiophene and furan derivatives, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their synthetic targets.
Comparative Synthesis of Thiophene and Furan Derivatives
The synthesis of thiophene and furan derivatives often utilizes similar starting materials and named reactions, yet the choice of reagents and reaction conditions can significantly impact the yield and outcome. Key synthetic routes include the Paal-Knorr synthesis, the Gewald synthesis (for aminothiophenes), and the Fiest-Benary synthesis (for furans).
A notable method for comparing the synthesis of these heterocycles is the Paal-Knorr synthesis , which involves the cyclization of a 1,4-dicarbonyl compound. The choice of the cyclizing agent determines whether a furan or a thiophene is formed.
Caption: Key synthetic routes to furan and thiophene derivatives.
A study on the microwave-assisted Paal-Knorr reaction provides a comparative look at the synthesis of furan and thiophene derivatives from various 1,4-diketones.[1][2] This method often leads to higher yields and shorter reaction times compared to conventional heating.[1][3]
| Starting 1,4-Diketone | Product | Reagent | Conditions | Yield (%) | Reference |
| 1,4-Diphenyl-1,4-butanedione | 2,5-Diphenylfuran | p-TsOH | Microwave (120°C, 10 min) | 95 | [1] |
| 1,4-Diphenyl-1,4-butanedione | 2,5-Diphenylthiophene | Lawesson's Reagent | Microwave (160°C, 20 min) | 88 | [1] |
| Hexane-2,5-dione | 2,5-Dimethylfuran | p-TsOH | Microwave (120°C, 10 min) | 85 | [1] |
| Hexane-2,5-dione | 2,5-Dimethylthiophene | Lawesson's Reagent | Microwave (160°C, 20 min) | 82 | [1] |
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.
The Fiest-Benary synthesis is a classical method for the preparation of substituted furans from α-halo ketones and β-dicarbonyl compounds.[6]
Comparative Biological Activity of Derivatives
The isosteric replacement of a furan ring with a thiophene ring (or vice versa) is a common strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and toxicity of a lead compound. The differences in electronegativity, aromaticity, and metabolic stability between the two heterocycles can lead to significant variations in their pharmacological profiles.
Anticancer Activity
Several studies have directly compared the anticancer activity of furan and thiophene-containing analogs. For instance, a series of novel chalcone derivatives containing either a furan or a thiophene moiety were synthesized and evaluated for their in vitro anticancer activities against various human cancer cell lines.[7][8]
Caption: Comparative anticancer activity of furan vs. thiophene chalcones.
In one study, the furan-containing chalcone (7a) showed higher activity against the MCF-7 breast cancer cell line, while the corresponding thiophene-containing chalcone (7g) was more potent against the HepG2 liver cancer and A549 lung cancer cell lines.[8]
| Compound | Heterocycle | Cell Line | IC₅₀ (µg/mL) | Reference |
| Doxorubicin | - | HepG2 | 21.6 | [7] |
| Chalcone 7a | Furan | HepG2 | > 100 | [8] |
| Chalcone 7g | Thiophene | HepG2 | 26.6 | [7] |
| Doxorubicin | - | MCF-7 | 45.3 | [8] |
| Chalcone 7a | Furan | MCF-7 | 35.2 | [8] |
| Chalcone 7g | Thiophene | MCF-7 | 48.9 | [8] |
| Doxorubicin | - | A549 | 28.3 | [7] |
| Chalcone 7a | Furan | A549 | > 100 | [8] |
| Chalcone 7g | Thiophene | A549 | 27.7 | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of furan and thiophene derivatives have also been the subject of comparative studies. In vivo tests on symmetric thiophene and furan derivatives as CXCR4 receptor antagonists in a carrageenan-induced paw edema model showed that the thiophene derivative (compound 18) exhibited significantly higher inhibition (30%) compared to its furan analog (compound 19), which only showed 5% inhibition.[9]
| Compound | Heterocycle | Target | In Vivo Model | Inhibition (%) | Reference |
| Thiophene Derivative (18) | Thiophene | CXCR4 | Carrageenan-induced paw edema | 30 | [9] |
| Furan Derivative (19) | Furan | CXCR4 | Carrageenan-induced paw edema | 5 | [9] |
Experimental Protocols
General Procedure for Microwave-Assisted Paal-Knorr Synthesis of Furans[2]
Reactants:
-
1,4-Diketone (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Dichloromethane (DCM) (2 mL)
Protocol:
-
A mixture of the 1,4-diketone and p-TsOH in DCM is placed in a sealed microwave vial.
-
The reaction mixture is irradiated in a microwave synthesizer at 120°C for 10 minutes.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired furan derivative.
General Procedure for Microwave-Assisted Paal-Knorr Synthesis of Thiophenes[2]
Reactants:
-
1,4-Diketone (1 mmol)
-
Lawesson's Reagent (0.6 mmol)
-
Toluene (2 mL)
Protocol:
-
A mixture of the 1,4-diketone and Lawesson's Reagent in toluene is placed in a sealed microwave vial.
-
The reaction mixture is irradiated in a microwave synthesizer at 160°C for 20 minutes.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired thiophene derivative.
Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate via Gewald Reaction[11]
Reactants:
-
Acetone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Sulfur (10 mmol)
-
Morpholine (10 mmol)
-
Ethanol (10 mL)
Protocol:
-
A mixture of acetone, ethyl cyanoacetate, sulfur, and morpholine in ethanol is stirred and refluxed overnight.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed by distillation under reduced pressure.
-
The resulting crude product is washed with cold ethanol, filtered, and dried under vacuum to yield the target compound.
General Procedure for the Fiest-Benary Synthesis of Furans[12]
Reactants:
-
α-Halo ketone (e.g., chloroacetone)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Base (e.g., pyridine or aqueous ammonia)
Protocol:
-
The α-halo ketone and the β-dicarbonyl compound are reacted in the presence of a base.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
The intermediate formed undergoes cyclization and dehydration to yield the furan derivative.
-
The product is then isolated and purified by standard methods such as extraction and chromatography.
Conclusion
The choice between a thiophene and a furan scaffold in synthesis and drug design is nuanced and depends on the specific application.
In Synthesis:
-
The Paal-Knorr synthesis provides a reliable method for the preparation of both heterocycles from a common 1,4-dicarbonyl precursor, with the choice of cyclizing agent being the determining factor. Microwave-assisted procedures can significantly improve yields and reduce reaction times for both furan and thiophene synthesis.[1][3]
-
For the synthesis of 2-aminothiophenes, the Gewald reaction offers a highly efficient and versatile one-pot multicomponent approach.[4][5]
-
The Fiest-Benary synthesis remains a valuable tool for the construction of substituted furans.[6]
In Drug Discovery:
-
The isosteric replacement of furan with thiophene can have a profound impact on biological activity. As seen in the chalcone examples, this substitution can switch the selectivity of the compound towards different cancer cell lines.[8]
-
Thiophene derivatives may offer advantages in terms of metabolic stability due to the generally higher stability of the thiophene ring compared to the furan ring.
-
The greater polarizability of the sulfur atom in thiophene compared to the oxygen in furan can lead to different non-covalent interactions with biological targets, potentially influencing binding affinity and efficacy.
Ultimately, the decision to use a thiophene or a furan derivative should be based on a careful consideration of the synthetic accessibility, desired physicochemical properties, and the specific biological target. The comparative data and protocols presented in this guide offer a starting point for making these informed decisions in the pursuit of novel and effective chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETHYL 2-AMINO-4-METHYLTHIOPHENE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of 5-(Bromomethyl)thiophene-2-carbonitrile Derivatives
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-(Bromomethyl)thiophene-2-carbonitrile is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and optimization.
Comparison of Synthetic Methodologies
The primary route for the synthesis of this compound is the radical bromination of 5-methylthiophene-2-carbonitrile. The choice of radical initiator and solvent can significantly influence the reaction's efficiency and outcome. Below is a comparison of two common approaches.
| Parameter | Method 1: Wohl-Ziegler Bromination with Benzoyl Peroxide | Method 2: Radical Bromination with AIBN in Acetonitrile |
| Starting Material | 5-Methylthiophene-2-carbonitrile | 5-Methylthiophene-2-carbonitrile |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Radical Initiator | Benzoyl Peroxide | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (CH₃CN) |
| Reaction Temperature | Reflux (approx. 77°C) | Reflux (approx. 82°C) |
| Reaction Time | 6 hours[1] | Typically 8 hours for similar reactions |
| Reported Yield | 86%[1] | Yields for this specific substrate are not widely reported, but are generally good for benzylic brominations. |
| Work-up/Purification | Filtration, washing with NaHCO₃, drying, and column chromatography[1] | Filtration, solvent removal, and purification by chromatography are typical. |
| Safety & Environmental | Carbon tetrachloride is a toxic and ozone-depleting substance. | Acetonitrile is a flammable and toxic solvent, but generally considered less hazardous than CCl₄. |
Experimental Protocols
Method 1: Wohl-Ziegler Bromination using Benzoyl Peroxide in Carbon Tetrachloride
This protocol is a well-established method for the benzylic bromination of 5-methylthiophene-2-carbonitrile.
Materials:
-
5-methylthiophene-2-carbonitrile (9.9 g, 80.5 mmol)
-
N-bromosuccinimide (15 g, 84.3 mmol)
-
Benzoyl peroxide (0.23 g, 0.95 mmol)[1]
-
Carbon tetrachloride (200 mL)[1]
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
To a solution of 5-methylthiophene-2-carbonitrile in carbon tetrachloride, add N-bromosuccinimide and benzoyl peroxide.[1]
-
Heat the mixture to reflux and maintain for 6 hours.[1]
-
After the reaction is complete, cool the suspension and filter to remove the succinimide byproduct.
-
Dilute the filtrate with dichloromethane and wash with a saturated solution of sodium bicarbonate.[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to yield this compound as a yellow oil (14.0 g, 86% yield).[1]
Characterization:
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the chemical reaction and the general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification of the target compound.
References
Comparative Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of a Key Building Block
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate starting materials and intermediates is a critical factor influencing the efficiency, purity, and overall success of a synthetic route. 5-(Bromomethyl)thiophene-2-carbonitrile is a key heterocyclic building block utilized in the synthesis of various biologically active molecules, most notably the calcitonin gene-related peptide (CGRP) receptor antagonist olcegepant (BIBN 4096), a compound investigated for the treatment of migraines. This guide provides a quantitative comparison of this compound with its potential alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison: Reactivity and Stability
The utility of this compound primarily lies in the reactivity of its bromomethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of the thiophene-2-carbonitrile moiety into a larger molecular scaffold. The primary alternatives for this function would be the analogous 5-(chloromethyl)thiophene-2-carbonitrile and 5-(iodomethyl)thiophene-2-carbonitrile.
The reactivity of these halomethyl derivatives in SN2 reactions generally follows the order of the leaving group ability of the halide: I > Br > Cl. This is due to the C-I bond being the weakest and the iodide ion being the best leaving group among the three. Consequently, 5-(iodomethyl)thiophene-2-carbonitrile would be expected to be the most reactive, followed by the bromo- and then the chloro- derivative.
Table 1: Qualitative Comparison of 5-(Halomethyl)thiophene-2-carbonitrile Derivatives
| Feature | 5-(Chloromethyl)thiophene-2-carbonitrile | This compound | 5-(Iodomethyl)thiophene-2-carbonitrile |
| Reactivity | Lower | Moderate to High | Highest |
| Stability | Highest | Moderate | Lower |
| Cost | Generally Lowest | Moderate | Generally Highest |
| Typical Use | When milder reactivity is required | General purpose, good balance of reactivity and stability | When high reactivity is necessary and stability is not a major concern |
Application in the Synthesis of Olcegepant (BIBN 4096)
A significant application of this compound is in the synthesis of the CGRP receptor antagonist, olcegepant. The thiophene moiety is a crucial part of the final drug structure, and the bromomethyl group serves as the chemical handle for its incorporation.
Below is a logical workflow for the synthesis of a key intermediate of olcegepant, highlighting the role of this compound.
The Synthetic Potential of 5-(Bromomethyl)thiophene-2-carbonitrile: A Conceptual Guide to Novel Bioactive Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is perpetual. 5-(Bromomethyl)thiophene-2-carbonitrile stands as a versatile starting material, primed for the synthesis of a diverse array of novel compounds. While specific, direct comparative studies on a series of novel compounds from this particular precursor are not extensively documented in publicly available literature, its inherent reactivity allows for a predictive exploration of its synthetic possibilities and potential biological applications.
This guide presents a conceptual framework for the characterization of novel compounds synthesized from this compound. It outlines potential synthetic routes, proposes a template for the comparative analysis of their biological activities, and provides standardized experimental protocols.
Synthetic Pathways and Potential Derivatives
The primary reactive site of this compound is the bromomethyl group, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, leading to novel derivatives. Potential nucleophiles include, but are not limited to, amines, phenols, thiols, and carbanions.
A generalized reaction scheme is presented below:
Figure 1: General synthetic scheme for the derivatization of this compound.
Comparative Data of Hypothetical Derivatives
To illustrate the potential for comparative analysis, the following table presents hypothetical data for a series of imagined derivatives. These values are based on the known biological activities of various thiophene-containing compounds and serve as a template for the presentation of actual experimental data.
| Compound ID | Derivative Class | Target | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| NTC-1 | Amine Derivative | Kinase A | 0.5 | >50 | >100 |
| NTC-2 | Phenol Derivative | Protease B | 1.2 | 45 | 37.5 |
| NTC-3 | Thiol Derivative | Enzyme C | 2.5 | >50 | >20 |
| Control-1 | Known Inhibitor | Kinase A | 0.8 | 60 | 75 |
| Control-2 | Known Inhibitor | Protease B | 1.5 | 55 | 36.7 |
NTC : Novel Thiophene Compound
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are generalized methods for the synthesis, characterization, and biological evaluation of novel derivatives of this compound.
General Synthetic Procedure for Nucleophilic Substitution
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF), is added the desired nucleophile (1.1 eq) and a base (e.g., K₂CO₃, Et₃N) (1.2 eq). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the nucleophile, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF or a similar instrument to confirm the elemental composition.
-
Purity Analysis: The purity of the final compounds is determined by high-performance liquid chromatography (HPLC) analysis.
In Vitro Biological Assays (General Protocol)
The biological activity of the synthesized compounds is assessed using relevant in vitro assays. For example, for anticancer activity, a standard MTT assay can be employed.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
MTT Assay: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Data Analysis: The absorbance is measured at a specific wavelength, and the IC50 values are calculated using a dose-response curve fitting model.
Potential Signaling Pathway and Experimental Workflow
The thiophene nucleus is a common scaffold in molecules targeting various signaling pathways implicated in diseases like cancer. A hypothetical signaling pathway that could be modulated by novel thiophene derivatives is depicted below.
Figure 2: Hypothetical MAPK signaling pathway targeted by a novel thiophene compound.
The experimental workflow for the synthesis and evaluation of these novel compounds can be visualized as follows:
Figure 3: Experimental workflow for the development of novel thiophene derivatives.
This conceptual guide provides a roadmap for the synthesis and characterization of novel compounds from this compound. The presented frameworks for data comparison, experimental protocols, and pathway analysis are intended to facilitate a systematic and objective evaluation of these potential new therapeutic agents.
Assessing the Biological Activity of 5-(Bromomethyl)thiophene-2-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a comparative assessment of the biological activity of derivatives synthesized from 5-(bromomethyl)thiophene-2-carbonitrile, a key intermediate in the development of novel therapeutic agents. The strategic placement of the bromomethyl and carbonitrile groups on the thiophene ring allows for diverse chemical modifications, leading to a library of compounds with potentially varied and potent biological profiles.
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, often through mechanisms that include the inhibition of kinases and microtubule assembly, as well as the induction of apoptosis.[1][3] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the thiophene ring play a crucial role in determining their cytotoxic efficacy.[4]
While direct comparative studies on a series of compounds derived specifically from this compound are not extensively available in the reviewed literature, the existing data on analogous thiophene structures provide valuable insights. For instance, the introduction of various aryl groups can significantly modulate anticancer activity.
Table 1: Anticancer Activity of Representative Thiophene Derivatives
| Compound ID | Modification from this compound | Target Cell Line | IC50 (µM) | Reference |
| BZ02 | Benzamide derivative of a tetrahydrobenzo[b]thiophene scaffold | A549 (Non-small cell lung cancer) | 6.10 | [3] |
| BZ03 | Bromide analog of BZ02 | A549 (Non-small cell lung cancer) | >100 (significantly reduced activity) | [3] |
| Compound S8 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | A-549 (Human lung cancer) | Effective at 10⁻⁴ M | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.
Caption: Potential mechanisms of antimicrobial action of thiophene derivatives.
Spasmolytic Activity
Certain thiophene-based compounds have been explored for their spasmolytic (muscle-relaxing) effects. These activities are often evaluated on isolated tissue preparations.
Table 3: Spasmolytic Activity of a Representative Thiophene Derivative
| Compound ID | Modification from 5-bromothiophene-2-carboxylic acid | Assay | EC50 (µM) | Reference |
| 10d | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | Spasmolytic effect on isolated rabbit jejunum | 1.26 | [2] |
Experimental Protocol: Isolated Tissue Assay for Spasmolytic Activity
-
Tissue Preparation: Isolate a segment of rabbit jejunum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Induction: Induce contractions using a spasmogen such as potassium chloride (KCl).
-
Compound Administration: Add cumulative concentrations of the test compound to the organ bath and record the relaxation of the induced contractions.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal relaxation.
Diagram 3: Logical Relationship in Spasmolytic Activity Assessment
Caption: Experimental flow for assessing the spasmolytic activity of thiophene derivatives.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on analogous structures highlight the significant potential for developing potent anticancer, antimicrobial, and spasmolytic agents through targeted chemical modifications. Further research focusing on the synthesis and systematic biological evaluation of a library of derivatives from this specific starting material is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such investigations.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Electrochemical Landscape of Functionalized Thiophenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of functionalized thiophenes is paramount for their application in diverse fields, from organic electronics to medicinal chemistry. This guide provides a comparative analysis of the electrochemical behavior of key functionalized thiophenes, supported by experimental data and detailed protocols.
The introduction of different functional groups onto the thiophene ring profoundly influences its electronic structure and, consequently, its electrochemical characteristics. Electron-donating groups (EDGs) tend to increase the highest occupied molecular orbital (HOMO) energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) lower the lowest unoccupied molecular orbital (LUMO) energy level, facilitating reduction. These modifications directly impact the material's redox potentials, band gap, and conductivity, tailoring them for specific applications.
Comparative Electrochemical Data
To illustrate the impact of functionalization, the table below summarizes key electrochemical parameters for a selection of thiophene derivatives. These values, obtained from cyclic voltammetry (CV) and spectroscopic methods, provide a quantitative comparison of their redox behavior and electronic energy levels.
| Compound | Functional Group | Nature | Onset Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | HOMO Energy (eV) | Onset Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | LUMO Energy (eV) | Electrochemical Band Gap (eV) |
| 3-Methoxythiophene | -OCH₃ | Electron-Donating | ~0.60 | ~-5.10 | Not readily observed | - | - |
| 3-Hexylthiophene | -C₆H₁₃ | Weakly Electron-Donating | ~0.80 | ~-5.30 | Not readily observed | - | - |
| 3,4-Ethylenedioxythiophene (EDOT) | -OCH₂CH₂O- | Strong Electron-Donating | ~0.20 | ~-4.70 | Not readily observed | - | - |
| 3-Thiophenecarboxylic acid | -COOH | Electron-Withdrawing | ~1.20 | ~-5.70 | ~-1.80 | ~-3.00 | ~2.70 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions. The HOMO and LUMO energy levels are estimated from electrochemical data using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard, with the HOMO level of ferrocene assumed to be -4.8 eV relative to the vacuum level.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general relationship between the nature of the functional group on the thiophene ring and its resulting electrochemical properties.
Experimental Protocols
Accurate determination of the electrochemical properties of functionalized thiophenes relies on standardized experimental procedures. Below is a detailed protocol for cyclic voltammetry, a fundamental technique for characterizing these materials.
Cyclic Voltammetry (CV) Protocol for Thiophene Derivatives
Objective: To determine the oxidation and reduction potentials of a functionalized thiophene and estimate its HOMO and LUMO energy levels.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode (e.g., Ag/Ag⁺).
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Solvent: Anhydrous acetonitrile (CH₃CN) is a common choice.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert electrolyte.
-
Analyte: The functionalized thiophene of interest (typically 1-5 mM concentration).
-
Internal Standard: Ferrocene (for calibration).
-
Inert Gas: Argon or Nitrogen for deoxygenation.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Prepare a stock solution of the functionalized thiophene in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add the electrolyte solution containing the analyte to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a background scan in the electrolyte solution without the analyte to ensure the solvent and electrolyte are pure and to determine the potential window.
-
Add the analyte to the cell to the desired concentration.
-
Set the parameters on the potentiostat:
-
Scan Range: A wide potential range should be initially scanned to identify the redox events. For oxidation, scan towards positive potentials; for reduction, scan towards negative potentials.
-
Scan Rate: A typical starting scan rate is 100 mV/s.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Run the cyclic voltammogram.
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution and record its CV under the same conditions. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple will be used for calibration.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram of the thiophene derivative. The onset potential is typically determined by the intersection of the tangent to the rising current of the peak and the baseline.
-
Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂(Fc/Fc⁺)).
-
Correct the measured onset potentials by referencing them to the Fc/Fc⁺ couple.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas:
-
The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels: E_g = LUMO - HOMO .
-
Conclusion
The functionalization of thiophenes offers a powerful strategy to tune their electrochemical properties for a wide range of applications. By systematically introducing electron-donating or electron-withdrawing groups, researchers can precisely control the HOMO and LUMO energy levels, redox potentials, and band gaps of these versatile heterocyclic compounds. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for the rational design and characterization of novel functionalized thiophenes in the pursuit of advanced materials and technologies.
References
A Computational Chemist's Guide to the Reactivity of 5-(Bromomethyl)thiophene-2-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Thiophene Synthon
In the landscape of medicinal chemistry and materials science, substituted thiophenes are heralded for their versatile reactivity and significant biological and electronic properties. Among them, 5-(Bromomethyl)thiophene-2-carbonitrile stands out as a key building block, featuring two reactive sites that allow for diverse functionalization. This guide provides a comparative analysis of its reactivity profile against structurally related alternatives, supported by established computational methodologies and experimental data.
Comparative Analysis of Reactivity: A Data-Driven Overview
The reactivity of these thiophene derivatives is fundamentally governed by the electronic influence of their substituents. The interplay between the electron-withdrawing nitrile group and the reactive bromomethyl and chloromethyl groups dictates the electrophilic and nucleophilic characteristics of the molecule.
Table 1: Comparison of Structural and Electronic Properties
| Compound | Structure | Key Features | Expected Impact on Reactivity |
| This compound | C₆H₄BrNS | Electron-withdrawing nitrile group at C2; Reactive bromomethyl group at C5. | The nitrile group is expected to decrease the electron density of the thiophene ring, potentially influencing the reactivity of the bromomethyl group. |
| 5-(Chloromethyl)thiophene-2-carbonitrile | C₆H₄ClNS | Electron-withdrawing nitrile group at C2; Reactive chloromethyl group at C5. | The chloro-analogue is expected to exhibit similar electronic properties to the bromo-derivative, with potential differences in the leaving group ability of the halogen in nucleophilic substitution reactions. |
| 2-(Bromomethyl)thiophene | C₅H₅BrS | Reactive bromomethyl group at C2; No substituent at C5. | The absence of the electron-withdrawing nitrile group should result in a more electron-rich thiophene ring compared to the title compound, which may affect the reactivity of the bromomethyl group. |
| 5-Methylthiophene-2-carbonitrile | C₆H₅NS | Electron-withdrawing nitrile group at C2; Methyl group at C5. | As the precursor to the title compound, it provides a baseline for understanding the electronic impact of brominating the methyl group. The methyl group is weakly electron-donating. |
Table 2: Representative Computational Reactivity Descriptors
The following table presents representative Density Functional Theory (DFT) calculated values for parent thiophene structures to illustrate the expected electronic trends. These values are sourced from a publicly available database of computational chemistry data and were calculated at the B3LYP/6-31G* level of theory[1]. It is important to note that these are for the core structures and do not include the bromomethyl or chloromethyl groups, for which specific computational data was not found in the searched literature. The energy gap (LUMO-HOMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene | -6.38 | -0.65 | 5.73 |
| 2-Methylthiophene | -6.12 | -0.54 | 5.58 |
| Thiophene-2-carbonitrile | -6.93 | -1.82 | 5.11 |
Data extracted from a publicly available computational database[1]. These values are for the parent structures and are intended to show the electronic effect of the methyl and nitrile substituents.
The data suggests that the electron-donating methyl group in 2-methylthiophene raises the HOMO energy and slightly raises the LUMO energy, resulting in a slightly smaller energy gap compared to thiophene. Conversely, the electron-withdrawing nitrile group in thiophene-2-carbonitrile significantly lowers both the HOMO and LUMO energies, leading to a smaller energy gap and suggesting a higher overall reactivity compared to the parent thiophene. Based on these trends, one can infer the electronic landscape of this compound.
Visualizing a Proposed Computational Workflow
To systematically investigate the reactivity of this compound and its analogs, a computational workflow employing Density Functional Theory (DFT) is proposed.
Caption: A flowchart illustrating a typical DFT-based computational protocol for analyzing the reactivity of thiophene derivatives.
Structural Comparison of the Analyzed Molecules
The subtle structural differences between this compound and its analogs are key to their differing reactivities.
Caption: Structures of the target molecule and its selected analogs for reactivity comparison.
Experimental Protocols: A Practical Approach
The reactivity of the bromomethyl group is often exploited in nucleophilic substitution reactions to introduce a wide range of functionalities. Below is a representative protocol for a nucleophilic substitution reaction on a bromomethylthiophene derivative, adapted from literature procedures.
Protocol: Nucleophilic Substitution of a Bromomethylthiophene with a Phenolic Nucleophile
-
Materials:
-
Substituted 2-(bromomethyl)thiophene (1.0 eq)
-
Phenolic nucleophile (e.g., 4-methoxyphenol) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, magnesium sulfate) and equipment (rotary evaporator, column chromatography apparatus).
-
-
Procedure:
-
To a solution of the phenolic nucleophile (1.2 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the substituted 2-(bromomethyl)thiophene (1.0 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80-85 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired ether product.
-
Visualizing a Key Reaction Pathway
The nucleophilic substitution (SN2) reaction at the bromomethyl group is a fundamental transformation for these compounds.
Caption: A simplified diagram of the SN2 reaction pathway at the bromomethyl group.
This guide provides a framework for understanding and predicting the reactivity of this compound. By combining the outlined computational approaches with established experimental protocols, researchers can effectively utilize this versatile building block in the synthesis of novel compounds for a wide range of applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)thiophene-2-carbonitrile: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 5-(Bromomethyl)thiophene-2-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and professionals in drug development.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage. Adherence to safety protocols is paramount.
Key Hazard and Safety Data
| Parameter | Information | Source |
| Signal Word | Danger | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, lab coat, nitrile gloves, closed-toe shoes. | [2][3] |
| Handling Environment | A properly functioning fume hood. | [2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a controlled manner to minimize risk. This protocol outlines the necessary steps for the safe disposal of both the chemical waste and any contaminated materials.
Personal Protective Equipment (PPE) and Preparation
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, a lab coat, and nitrile gloves.[2][3] All handling of this substance and its waste should be conducted within a chemical fume hood to prevent inhalation of any dust or vapors.[2]
Waste Segregation and Collection
Due to its chemical structure, this compound is classified as a halogenated organic compound.[2][3]
-
Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container designated for "Halogenated Organic Solids."
-
Liquid Waste: If the compound is in a solution, it should be disposed of in a designated "Halogenated Organic Liquid" waste container.[2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, bench paper, or weighing boats, must also be disposed of as hazardous waste.[5] Place these items in a sealed bag and then into the solid hazardous waste container.
Important: Do not mix this waste with other non-halogenated chemical waste streams. Never dispose of this compound down the drain.[1][2]
Spill Management
In the event of a spill, evacuate the immediate area to prevent exposure.
-
Containment: For small spills, cover the area with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4][6]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for the cleanup must be disposed of as halogenated hazardous waste.[4][5]
Final Disposal
All waste must be disposed of through an approved waste disposal company.[1][6] Ensure that all waste containers are properly labeled with their contents and associated hazards. Follow all local, regional, and national regulations for hazardous waste disposal.[1][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. chamberlandresearch.com [chamberlandresearch.com]
- 5. faculty.fgcu.edu [faculty.fgcu.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-(Bromomethyl)thiophene-2-carbonitrile
Essential Safety and Handling Guide for 5-(Bromomethyl)thiophene-2-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, including personal protective equipment, first aid, and disposal procedures.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 134135-41-4
-
Molecular Formula: C₆H₄BrNS
Hazard Summary: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is known to cause serious eye irritation and skin irritation.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety.
| Equipment Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. An eye bath should be readily available.[1] |
| Hand Protection | Chemical-resistant protective gloves. | Prevents skin contact, as the substance is toxic upon absorption through the skin and causes skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or irritation is experienced. A self-contained breathing apparatus must be available for emergencies.[1][2] | Protects against inhalation of dust or vapors, which are toxic. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Provides a barrier against accidental skin contact.[1] |
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and footwear. If skin irritation persists, seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[1][2] |
Handling and Storage
-
Handling: Use only under a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[5] Wash hands thoroughly after handling.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store in a freezer under -20°C, sealed in a dry, dark place.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[6] Contaminated packaging should be treated as the chemical itself. Consider using a licensed professional waste disposal service to dispose of this material.
Visual Safety Protocols
The following diagrams illustrate the essential workflows for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Caption: Immediate first aid procedures for exposure to this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. fishersci.es [fishersci.es]
- 6. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
